L-Asparagine-13C4,15N2,d8
描述
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Structure
3D Structure
属性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
146.125 g/mol |
IUPAC 名称 |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |
InChI 键 |
DCXYFEDJOCDNAF-PYHFAUOHSA-N |
手性 SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
规范 SMILES |
C(C(C(=O)O)N)C(=O)N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to L-Asparagine-13C4,15N2,d8: An Essential Tool for Quantitative Proteomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid critical for a range of applications in modern biomedical research. This document details its chemical and physical properties, its primary applications as an internal standard in mass spectrometry-based quantification, detailed experimental protocols, and the biochemical pathways in which it participates.
Core Properties and Specifications
This compound is a non-radioactive, isotopically enriched form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with Carbon-13 (¹³C), both nitrogen atoms are substituted with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are substituted with Deuterium (²H or d). This heavy-labeled analog is chemically identical to its naturally occurring counterpart but possesses a significantly greater mass, making it an ideal internal standard for quantitative analysis.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for this compound, compiled from various suppliers.
| Identifier | Value |
| CAS Number | 1217464-18-0 |
| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ |
| Linear Formula | D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D |
| Molecular Weight | 146.12 g/mol |
| Property | Specification |
| Isotopic Purity (¹³C) | ≥98 atom % |
| Isotopic Purity (¹⁵N) | ≥98 atom % |
| Isotopic Purity (D) | ≥98 atom % |
| Chemical Purity | ≥95% (CP) |
| Physical Form | Solid |
| Melting Point | 232 °C (decomposes) |
| Mass Shift from Unlabeled | M+14 |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of L-asparagine in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its use is central to pharmacokinetic studies, metabolomics research, and clinical diagnostics, particularly in the context of diseases where asparagine metabolism is implicated, such as certain cancers.
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis. In this technique, a known amount of the heavy-labeled internal standard is spiked into a biological sample. The standard co-elutes with the endogenous (light) analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. The ratio of the peak areas of the light and heavy isotopes allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.
Experimental Protocols
The following section provides a detailed methodology for the quantification of L-asparagine in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 10 µg/mL.
-
Spike Samples: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of plasma. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution (e.g., 10% (w/v) trichloroacetic acid (TCA) in water or acetonitrile (B52724) with 1% formic acid). Vortex vigorously for 1 minute.
-
Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A column suitable for the retention of polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-5 min: Linearly decrease to 50% B
-
5-7 min: Hold at 50% B
-
7.1-10 min: Return to 95% B for column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1
-
This compound (labeled): Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 84.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis
Quantify the concentration of L-asparagine in the plasma samples by calculating the peak area ratio of the endogenous L-asparagine to the this compound internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled L-asparagine and a constant concentration of the internal standard.
Biochemical Pathways and Synthesis
Asparagine Metabolism
L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. It plays a crucial role in protein synthesis, nitrogen transport, and neuronal development. The biosynthesis of asparagine involves the transfer of an amide group from glutamine to aspartate, a reaction catalyzed by the enzyme asparagine synthetase. Conversely, the degradation of asparagine to aspartate and ammonia (B1221849) is catalyzed by L-asparaginase.[3] This enzyme is a cornerstone of chemotherapy for acute lymphoblastic leukemia, as these cancer cells often lack asparagine synthetase and rely on extracellular asparagine for growth.[2]
References
L-Asparagine-¹³C₄,¹⁵N₂,d₈: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Asparagine-¹³C₄,¹⁵N₂,d₈. This molecule is a powerful tool in a range of research fields, including metabolomics, proteomics, and drug development, offering the ability to trace and quantify metabolic processes with high precision.
Core Chemical Properties
L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). These substitutions result in a significant mass shift compared to the natural abundance isotopologue, making it an excellent internal standard for mass spectrometry-based quantification.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₄H₀D₈¹⁵N₂O₃ | [1] |
| Exact Mass | 146.12 g/mol | [1] |
| CAS Number | 1217464-18-0 | [1] |
| Isotopic Purity (¹³C) | ≥98 atom % | [1] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [1] |
| Isotopic Purity (D) | ≥98 atom % | [1] |
| Chemical Purity | ≥95% (CP) | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 232 °C (decomposes) | [1] |
| Storage | Store at room temperature, away from light and moisture. | [2] |
| Safety | Combustible solid. Personal protective equipment should include a dust mask (type N95), eye shields, and gloves. | [1] |
Key Applications and Experimental Protocols
The primary utility of L-Asparagine-¹³C₄,¹⁵N₂,d₈ lies in its application as a tracer and internal standard in quantitative analytical techniques. Its known concentration and distinct mass allow for precise measurement of endogenous L-asparagine levels in complex biological samples.
Metabolomics and Metabolic Flux Analysis (MFA)
In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic pathways involving asparagine. By introducing ¹³C and ¹⁵N labeled asparagine into a biological system, researchers can track the incorporation of these heavy atoms into downstream metabolites.
Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification
This protocol provides a general framework for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantification of L-asparagine in biological samples such as plasma or cell extracts.
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 50 µL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-¹³C₄,¹⁵N₂,d₈ internal standard solution. The amount of standard added should be optimized to be within the linear range of the instrument and comparable to the expected endogenous concentration of asparagine.
-
Precipitate proteins by adding 150 µL of ice-cold methanol. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis. The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.
-
Example HILIC Mobile Phase A: Water with 0.1% formic acid
-
Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.
-
-
Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 → Product ion (Q3) m/z 74.1
-
MRM Transitions for L-Asparagine-¹³C₄,¹⁵N₂,d₈ (labeled): Precursor ion (Q1) m/z 147.1 → Product ion (Q3) m/z 82.1
-
-
Instrument parameters such as collision energy and cone voltage should be optimized for each analyte.
-
-
Data Analysis:
-
The concentration of endogenous L-asparagine is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
-
A calibration curve is generated using known concentrations of unlabeled L-asparagine spiked with the same amount of internal standard to ensure accurate quantification.
-
LC-MS/MS Workflow for Asparagine Quantification
Proteomics
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While arginine and lysine (B10760008) are most commonly used for SILAC, labeled asparagine can be employed in specific experimental contexts, particularly when studying proteins with a high asparagine content or when investigating asparagine-specific post-translational modifications like N-linked glycosylation.
Experimental Protocol: SILAC-based Proteomics
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population (the "light" sample) is grown in standard culture medium.
-
The other population (the "heavy" sample) is grown in a medium where the standard L-asparagine has been replaced with L-Asparagine-¹³C₄,¹⁵N₂,d₈.
-
Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Sample Mixing and Protein Extraction:
-
After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.
-
-
Protein Digestion and Peptide Fractionation:
-
The protein mixture is digested into peptides, typically using trypsin.
-
The resulting peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
The peptide fractions are analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
-
-
Data Analysis:
-
Specialized proteomics software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.
-
The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.
-
NMR Spectroscopy
For protein NMR, uniform or selective labeling with ¹³C and ¹⁵N is crucial for resonance assignment and structural studies. While L-Asparagine-¹³C₄,¹⁵N₂,d₈ provides uniform labeling of asparagine residues, it is often used in conjunction with other labeled amino acids to achieve specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.
Experimental Protocol: Protein Expression for NMR Studies
-
Expression System: Escherichia coli is a commonly used host for recombinant protein expression.
-
Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of the expressed protein.
-
Isotope Labeling:
-
For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source.
-
For uniform ¹³C labeling, ¹³C-glucose is used as the sole carbon source.
-
For selective labeling of asparagine residues, the minimal medium is supplemented with L-Asparagine-¹³C₄,¹⁵N₂,d₈. To minimize isotopic scrambling, it may be necessary to use an E. coli strain that is auxotrophic for asparagine.
-
-
Protein Expression and Purification:
-
Induce protein expression (e.g., with IPTG).
-
Harvest the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
NMR Spectroscopy:
-
The purified, isotopically labeled protein is then analyzed by multidimensional NMR techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the backbone and sidechain atoms.
-
Biological Pathways Involving L-Asparagine
L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. Its metabolism is central to various cellular processes, and its dysregulation is implicated in certain diseases, notably acute lymphoblastic leukemia (ALL).
Asparagine Biosynthesis and Degradation
L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to L-aspartate and ammonia (B1221849) by the enzyme L-asparaginase.
Asparagine Biosynthesis and Degradation Pathway
L-Asparaginase in Cancer Therapy
The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine depletion.[3][4]
Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways. For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.
Mechanism of L-Asparaginase Action in Leukemia
Conclusion
L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, combined with its utility in advanced analytical techniques, make it an indispensable reagent for the quantitative study of amino acid metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in research and development.
References
A Technical Guide to the Applications of ¹³C, ¹⁵N, and Deuterium Labeled Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern life sciences and pharmaceutical development. By replacing atoms such as Carbon-12 (¹²C), Nitrogen-14 (¹⁴N), and Hydrogen (¹H) with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/Deuterium), researchers can trace, identify, and quantify molecules within complex biological systems without altering their chemical properties.[][2] This guide provides a comprehensive technical overview of the core applications of ¹³C, ¹⁵N, and deuterium-labeled amino acids, focusing on quantitative proteomics, metabolic flux analysis, protein structure determination, and pharmacokinetic studies. It includes detailed experimental protocols, quantitative data tables for easy comparison, and visual diagrams of key workflows to empower researchers in leveraging these powerful reagents.
Core Principles of Stable Isotope Labeling
Stable isotope labeling utilizes the mass difference between isotopes to distinguish labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for human studies and ideal for long-term experiments.[] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures a high signal-to-noise ratio when using enriched compounds.[3]
Amino acids are ideal carriers for these labels as they are the fundamental building blocks of proteins and are central to many metabolic pathways.[] Labeling can be achieved through metabolic incorporation in vivo (e.g., in cell culture) or through chemical synthesis.[4]
Applications of ¹³C-Labeled Amino Acids
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or a specific ¹³C-labeled amino acid, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites, including other amino acids.[5][6]
The distribution of ¹³C within the amino acids of cellular proteins is measured by MS or NMR.[7][8] This labeling pattern, or mass isotopomer distribution (MID), is then used in computational models to calculate the intracellular fluxes, providing a detailed snapshot of cellular metabolism.[7] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells in metabolic engineering.[5]
Illustrative Data: Example Flux Map from ¹³C-MFA
The following table presents representative data from a ¹³C-MFA study, illustrating how metabolic fluxes in central carbon metabolism can be quantified and compared across different cellular states. Data is normalized to the glucose uptake rate.
| Metabolic Reaction | Pathway | Relative Flux (Control Cells) | Relative Flux (Treated Cells) |
| Glucose -> G6P | Glycolysis | 100.0 | 100.0 |
| G6P -> 6PG | Pentose Phosphate Pathway | 30.5 | 45.2 |
| F6P -> PYR | Glycolysis | 69.5 | 54.8 |
| PYR -> Acetyl-CoA (PDH) | TCA Cycle Entry | 55.0 | 40.0 |
| PYR -> OAA (PC) | Anaplerosis | 10.2 | 18.5 |
| α-KG -> Succinyl-CoA | TCA Cycle | 48.0 | 35.7 |
| Glutamine -> α-KG | Glutaminolysis | 35.0 | 60.1 |
| This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.[7] |
Experimental Protocol: ¹³C Metabolic Flux Analysis
This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C₆]glucose as a tracer in cultured mammalian cells.[6][9]
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence (typically mid-log phase).
-
Replace the standard medium with a custom ¹³C-labeling medium containing [U-¹³C₆]glucose and dialyzed fetal bovine serum.
-
Incubate the cells for a sufficient duration to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is typically determined empirically but often requires at least 24 hours.[6]
-
-
Metabolite and Biomass Harvesting:
-
Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline.
-
Harvest protein biomass by scraping cells in ice-cold PBS, pelleting, and hydrolyzing the protein pellet in 6M HCl at 100°C for 12-24 hours.[6]
-
-
Sample Preparation for GC-MS:
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system to separate the amino acids and determine their mass isotopomer distributions.
-
-
Flux Estimation:
-
Use specialized software (e.g., OpenFLUX, Metran) to input the measured labeling data and extracellular rates (glucose uptake, lactate (B86563) secretion).[7]
-
The software employs iterative algorithms to estimate the set of metabolic fluxes that best fit the experimental data.[7]
-
¹³C-MFA Workflow Diagram
Applications of ¹⁵N-Labeled Amino Acids
Protein Structure and Dynamics by NMR Spectroscopy
¹⁵N labeling is a cornerstone of protein NMR spectroscopy.[3] By growing bacteria or other expression systems in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl), uniformly ¹⁵N-labeled proteins can be produced.[10]
The primary experiment is the 2D [¹H,¹⁵N]-HSQC (Heteronuclear Single Quantum Coherence), which generates a "fingerprint" spectrum of the protein, with one peak for each backbone amide group (and some sidechains).[10][11] This spectrum is highly sensitive to the chemical environment of each amino acid. Applications include:
-
Structure Determination: In combination with ¹³C labeling, ¹⁵N labeling allows for a suite of triple-resonance experiments that are used to assign the resonances of the protein backbone and sidechains, a prerequisite for determining its 3D structure.[12]
-
Ligand Binding Studies: When a ligand binds to a protein, the chemical environment of nearby amino acids changes, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation, or CSP).[13][14] By monitoring these shifts, researchers can map binding sites and determine dissociation constants (Kd).[13]
-
Protein Dynamics: NMR experiments on ¹⁵N-labeled proteins can provide information on protein dynamics across a wide range of timescales, revealing flexibility and conformational changes that are crucial for function.[10]
Illustrative Data: Chemical Shift Perturbation
This table shows example data from an NMR titration experiment, where a ligand is added to a ¹⁵N-labeled protein. The chemical shift perturbation (CSP) is calculated for each residue to identify the binding interface.
| Residue Number | Amino Acid | CSP (ppm) without Ligand | CSP (ppm) with Ligand | Change in CSP (ppm) |
| 45 | Gly | 0.012 | 0.358 | 0.346 |
| 46 | Val | 0.015 | 0.412 | 0.397 |
| 47 | Ile | 0.009 | 0.150 | 0.141 |
| 78 | Ser | 0.021 | 0.023 | 0.002 |
| 79 | Leu | 0.018 | 0.019 | 0.001 |
| 80 | Ala | 0.025 | 0.289 | 0.264 |
| CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where α is a weighting factor (e.g., 0.14). Large changes indicate proximity to the binding site.[2][13] |
Experimental Protocol: Protein Expression for NMR Studies
This protocol describes the expression of a uniformly ¹⁵N-labeled protein in E. coli.[10]
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.
-
Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with a single colony and grow overnight at 37°C.
-
Main Culture Growth:
-
Pellet the starter culture and resuspend in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and standard ¹²C-glucose as the carbon source.
-
Inoculate a larger volume of M9 medium with the resuspended cells.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours to allow for protein expression and proper folding.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer, concentrate to the desired level (typically 0.1-1 mM), and add a small percentage of D₂O for the lock signal.
NMR Ligand Binding Workflow Diagram
Combined ¹³C and ¹⁵N Labeling: Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate method for quantitative proteomics.[15][16] It relies on the metabolic incorporation of amino acids with different stable isotopes to create "light" and "heavy" versions of the entire proteome.[15]
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for specific essential amino acids. One population is grown in "light" medium containing natural amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine), while the other is grown in "heavy" medium containing stable isotope-labeled versions (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[15] After several cell doublings to ensure full incorporation, the two cell populations can be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[17][18]
The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes. The ratio of the signal intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two samples.[17] Because the samples are mixed at the very beginning of the workflow, SILAC minimizes quantitative errors from sample handling.[18]
Illustrative Data: Common SILAC Labels and Mass Shifts
This table shows common amino acids used in SILAC and their corresponding mass shifts when fully labeled.
| Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Lysine (B10760008) (K) | ¹³C₆ | +6.020 |
| Lysine (K) | ¹³C₆, ¹⁵N₂ | +8.014 |
| Arginine (R) | ¹³C₆ | +6.020 |
| Arginine (R) | ¹³C₆, ¹⁵N₄ | +10.008 |
| Leucine (L) | ¹³C₆, ¹⁵N | +7.024 |
| Proline (P) | ¹³C₅, ¹⁵N | +6.020 |
| Data compiled from various sources.[19] |
Experimental Protocol: A Standard 2-Plex SILAC Experiment
This protocol outlines the steps for a quantitative comparison of two cell populations.[15]
-
Cell Adaptation:
-
Experimental Treatment:
-
Once fully labeled, apply the experimental treatment (e.g., drug compound) to one cell population while the other serves as a control.
-
-
Sample Collection and Mixing:
-
Harvest both cell populations and determine the protein concentration for each lysate.
-
Combine equal amounts of protein from the light and heavy lysates.[15]
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the protein mixture into peptides using a protease, typically trypsin, which cleaves after lysine and arginine residues.[17] This ensures that most resulting peptides will contain a label.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS).
-
The MS will acquire spectra of the peptide pairs (light and heavy).
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the intensity ratios of the light and heavy forms for each peptide pair.
-
Calculate protein abundance ratios based on the peptide ratios.
-
SILAC Workflow Diagram
Applications of Deuterium (B1214612) (²H)-Labeled Amino Acids
Pharmacokinetic and Drug Metabolism Studies
Deuterium labeling is a valuable tool in drug development for studying pharmacokinetics (PK) and metabolism.[4] The replacement of a hydrogen atom with a deuterium atom at a specific site in a drug molecule or amino acid can have a profound effect on its metabolic stability.[21]
This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken.[21] Many drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[21] By strategically placing deuterium at these metabolically vulnerable "soft spots," the rate of metabolism can be slowed down.[21]
This "deuteration" strategy can lead to:
-
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased overall drug exposure (AUC).[14][21]
-
Reduced Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic byproducts.[14]
-
Internal Standards: Deuterated amino acids and drugs serve as ideal internal standards for quantitative MS assays due to their chemical similarity and mass difference from the unlabeled analyte.[4]
Illustrative Data: Kinetic Isotope Effect on Metabolism
The table below provides hypothetical data illustrating the impact of deuteration on the pharmacokinetic parameters of a drug.
| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |
| Half-life (t½) in hours | 2.5 | 6.5 | 2.6x |
| Area Under the Curve (AUC) in ng·h/mL | 1,200 | 3,300 | 2.75x |
| Clearance (CL) in L/h/kg | 0.8 | 0.29 | 0.36x |
| Formation of Metabolite X (% of dose) | 45% | 15% | 0.33x |
| This data illustrates how deuteration can significantly increase drug exposure and reduce clearance by slowing metabolism.[14][21] |
Experimental Protocol: Comparing Pharmacokinetics of Deuterated vs. Non-Deuterated Compounds
This protocol outlines a typical preclinical PK study in an animal model.[21]
-
Compound Formulation: Prepare formulations of both the deuterated and non-deuterated compounds suitable for administration (e.g., oral gavage, intravenous injection).
-
Animal Dosing:
-
Divide animals (e.g., rats, mice) into two groups.
-
Administer the non-deuterated compound to the first group and the deuterated compound to the second group at an equivalent dose.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantitative Analysis (LC-MS/MS):
-
Prepare a calibration curve using standards of known concentrations for both compounds.
-
Use a deuterated internal standard (if the analyte is the non-deuterated drug) to control for extraction efficiency and matrix effects.
-
Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples by LC-MS/MS to determine the concentration of the drug at each time point.
-
-
Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters (e.g., t½, AUC, CL) for both compounds and perform a statistical comparison.
Pharmacokinetics Study Logical Flow Diagram
Conclusion
The application of ¹³C, ¹⁵N, and deuterium-labeled amino acids has revolutionized our ability to study complex biological systems. From elucidating metabolic networks with ¹³C-MFA and defining protein structures with ¹⁵N-NMR to precisely quantifying proteomes with SILAC and optimizing drug properties with deuterium, these stable isotope tracers provide unparalleled insights. By understanding the principles behind each labeling strategy and employing robust experimental designs, researchers and drug development professionals can continue to push the boundaries of biological and pharmaceutical science.
References
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. 15 N-Labelled proteins by cell-free protein synthesis. Strategies for high-throughput NMR studies of proteins and protein-ligand complexes [openresearch-repository.anu.edu.au]
- 12. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 15. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpcscientific.com [cpcscientific.com]
- 20. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 21. benchchem.com [benchchem.com]
The Pivotal Role of L-Asparagine-13C4,15N2,d8 in Unraveling Metabolic Fluxes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering disease mechanisms and developing targeted therapeutics. Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, relies on stable isotope tracers to follow the fate of atoms through biochemical pathways. Among these tracers, L-Asparagine-13C4,15N2,d8 stands out as a highly informative molecule for dissecting the complex roles of asparagine in health and disease, particularly in the context of cancer metabolism. This guide provides a comprehensive overview of the application of this compound in metabolic flux analysis, detailing experimental protocols, data interpretation, and the visualization of associated signaling pathways.
The Significance of Asparagine Metabolism in Disease
Asparagine, a non-essential amino acid, has emerged as a critical player in various physiological and pathological processes. In cancer, the role of asparagine is particularly dichotomous. Some cancers, like acute lymphoblastic leukemia (ALL), exhibit low expression of asparagine synthetase (ASNS) and are thus dependent on extracellular asparagine for survival. This dependency is exploited by the therapeutic agent L-asparaginase, which depletes circulating asparagine. Conversely, many solid tumors upregulate ASNS, enabling them to synthesize their own asparagine and thereby support proliferation, chemoresistance, and metastasis.[1][2] This dual role underscores the importance of accurately quantifying asparagine metabolic fluxes to understand tumor-specific vulnerabilities.
This compound: A Multi-Isotope Tracer for Comprehensive Flux Analysis
This compound is a stable isotope-labeled analog of asparagine where all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). This extensive labeling provides a robust tool for tracing the metabolic fate of the asparagine molecule with high precision.
Table 1: Properties of this compound
| Property | Value |
| Linear Formula | D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D |
| CAS Number | 1217464-18-0 |
| Molecular Weight | 146.12 |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N, ≥98 atom % D |
| Mass Shift (M+) | +14 |
The use of a multi-isotope tracer like this compound allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atoms of asparagine. This is crucial for elucidating its contributions to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, the synthesis of other amino acids and nucleotides, and its role in nitrogen balance within the cell.
Experimental Workflow for Metabolic Flux Analysis using this compound
A typical metabolic flux experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted to specific research questions and cell types.
Experimental Workflow Diagram
References
An In-depth Technical Guide to Isotopic Tracers in Proteomics
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic tracers in quantitative proteomics. It is designed to serve as a technical resource for professionals in research and drug development who are leveraging proteomic strategies to understand complex biological systems.
Core Principles of Isotopic Tracers in Proteomics
Isotopic tracers are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that same element.[1][2] Common isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N), meaning they behave the same way in biological reactions.[1][3] This fundamental property allows them to be used as "tracers" to follow the journey of molecules through complex biochemical pathways without altering the system's natural behavior.[1][4]
In proteomics, the primary application of isotopic tracers is to enable accurate relative and absolute quantification of proteins and their post-translational modifications (PTMs) across different samples.[5][6] By introducing a mass difference between proteins from different experimental conditions (e.g., treated vs. untreated cells), mass spectrometry (MS) can distinguish and precisely measure the relative abundance of thousands of proteins in a single analysis.[3][7] This eliminates much of the sample-to-sample variability that can affect other quantification methods.[7][8]
The main strategies for introducing isotopic labels can be categorized as:
-
Metabolic Labeling: Cells incorporate amino acids containing heavy isotopes directly into their proteins as they grow.
-
Chemical Labeling: Isotope-containing tags are chemically attached to proteins or peptides in vitro after extraction.
Key Methodologies: Metabolic vs. Chemical Labeling
Metabolic Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
SILAC is a powerful and accurate metabolic labeling technique used widely for quantitative proteomics in cultured cells.[8][9] The principle is to grow two or more cell populations in media that are identical except for specific "light" (natural abundance) or "heavy" (isotope-enriched) essential amino acids, typically Arginine (Arg) and Lysine (B10760008) (Lys).[8][9][10]
Principle of SILAC Trypsin, the enzyme most commonly used to digest proteins into peptides for MS analysis, cleaves specifically at the C-terminus of lysine and arginine residues.[9][11] By using heavy versions of these two amino acids, it is ensured that nearly every tryptic peptide (except the C-terminal peptide of the protein) will be labeled, allowing for comprehensive protein quantification.[9][11]
After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[10][11] The "light" and "heavy" cell populations can then be subjected to different experimental treatments. Crucially, the samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[10][12] This early mixing minimizes downstream experimental error and bias, which is a major advantage of the SILAC technique.[8][10]
When the mixed sample is analyzed by LC-MS/MS, the chemically identical light and heavy peptides co-elute but are separated in the mass spectrometer by their known mass difference. The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of that protein between the two samples.[7][10]
Experimental Protocol: A Typical SILAC Workflow
-
Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One contains normal "light" L-arginine and L-lysine, while the other contains "heavy" isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂). Cells are grown for at least five to six generations to ensure near-complete (>95%) incorporation of the labeled amino acids.[7][9][11][12]
-
Experimental Phase: The two cell populations are subjected to different treatments (e.g., drug treatment vs. vehicle control).[10][12]
-
Sample Combination and Lysis: Equal numbers of cells from the light and heavy populations are combined, washed, and lysed to extract the total proteome.
-
Protein Digestion: The combined protein lysate is reduced, alkylated, and then digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[10][12] The mass spectrometer detects the mass difference between the light and heavy peptide pairs.
-
Data Analysis: Specialized software (e.g., MaxQuant) is used to identify peptides, quantify the intensity ratios of the light/heavy pairs, and calculate the relative abundance of the corresponding proteins.[12]
Diagram: SILAC Experimental Workflow
Caption: Workflow of a typical SILAC experiment.
Chemical Labeling: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).[5][13][14] Unlike SILAC, these methods label peptides in vitro and are therefore suitable for a wide range of sample types, including tissues and body fluids.[5][8]
Principle of Isobaric Tagging The core principle of iTRAQ and TMT is the use of isobaric tags.[14] These tags are chemically identical in overall mass, meaning that a peptide labeled with any of the different tags from a set will have the same mass-to-charge ratio (m/z) and will be indistinguishable in the first stage of mass spectrometry (MS1).[13][14]
Each isobaric tag consists of three main parts:
-
Reporter Group: This group has a unique isotopic composition and mass for each tag in a set.
-
Balancer/Normalizer Group: This group also has a unique isotopic composition that balances the mass of the reporter, ensuring the total mass of the tag is identical across the set.[13]
-
Amine-Reactive Group: This group covalently attaches the tag to the N-terminus of peptides and the side chain of lysine residues.[13]
During the second stage of mass spectrometry (MS/MS), the peptide is fragmented for sequencing. The fragmentation also cleaves the isobaric tag, releasing the reporter ions.[5][13] Because the reporter ions have different masses, their intensities in the MS/MS spectrum can be measured and used to determine the relative abundance of the peptide—and thus the protein—from each of the original samples.[5][13]
Experimental Protocol: A Typical iTRAQ/TMT Workflow
-
Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., 4, 8, 10, or even 16 different conditions). The proteins from each sample are digested separately into peptides, typically with trypsin.[5][15]
-
Peptide Labeling: Each peptide digest is individually labeled with a different isobaric tag from the multiplex set (e.g., sample 1 with TMT tag 126, sample 2 with TMT tag 127N, etc.).[13][15]
-
Sample Combination: After labeling, all samples are combined into a single mixture.[8][15]
-
(Optional) Fractionation: To reduce sample complexity and increase proteome coverage, the combined peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13]
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. In the MS/MS scan, the reporter ions are released and their intensities are measured.
-
Data Analysis: The MS/MS spectra are used to both identify the peptide sequence and quantify the relative abundances of the reporter ions, which correspond to the protein levels in the original samples.
Diagram: TMT/iTRAQ Experimental Workflow
Caption: Workflow for isobaric tagging (TMT/iTRAQ).
Data Presentation and Comparison
A key output of these experiments is quantitative data that compares protein abundance across different states. This data is best summarized in tables for clarity and ease of comparison.
Table 1: Comparison of Key Isotopic Labeling Techniques
| Feature | SILAC (Metabolic) | iTRAQ/TMT (Chemical) |
| Principle | In vivo incorporation of heavy amino acids.[10] | In vitro chemical tagging of peptides.[8] |
| Sample Type | Proliferating cells in culture.[8][10] | Any protein sample (cells, tissues, fluids).[5] |
| Multiplexing | Typically 2-3 samples.[7] | 4-plex, 8-plex (iTRAQ); up to 18-plex (TMT).[5][13] |
| Quantification | MS1 level (peptide pairs).[10] | MS/MS or MS3 level (reporter ions).[13] |
| Key Advantage | High accuracy; samples combined early, minimizing error.[8] | High multiplexing capability; broad sample compatibility.[8] |
| Key Limitation | Limited to metabolically active cells; time-consuming.[8] | Ratio compression due to co-isolation of peptides.[8] |
Table 2: Example Quantitative Proteomics Data Output
This table illustrates a typical format for presenting results from a quantitative proteomics experiment comparing drug-treated cells to a control.
| Protein ID | Gene Name | Description | Log₂(Fold Change) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 | Unchanged |
| P02768 | ALB | Serum albumin | -1.89 | 0.005 | Downregulated |
| Q06830 | HSP90AA1 | Heat shock protein 90-alpha | 1.58 | 0.012 | Upregulated |
Applications in Research and Drug Development
Isotopic tracers are indispensable tools in modern biology and pharmacology, enabling deep insights into cellular mechanisms and drug action.[1][16]
Key Applications:
-
Biomarker Discovery: Comparing the proteomes of healthy vs. diseased tissues or patient cohorts can identify potential biomarkers for diagnosis, prognosis, or treatment response.[14] TMT's high multiplexing is particularly well-suited for these large-scale studies.[14]
-
Mechanism of Action Studies: Researchers can elucidate how a drug works by identifying which proteins and pathways are altered upon treatment.[1][17] This can confirm on-target effects and reveal novel mechanisms or off-target liabilities.
-
Signaling Pathway Analysis: Cells respond to stimuli through complex signaling cascades, which are often mediated by post-translational modifications like phosphorylation.[18] Quantitative proteomics can map these dynamic changes across entire signaling networks, providing a systems-level view of cellular responses.[18][19][20]
-
Pharmacokinetics and Drug Metabolism: Stable isotope-labeled drugs can be used to accurately track their absorption, distribution, metabolism, and excretion (ADME) within an organism, providing crucial data for developing effective therapies.[1][16]
Diagram: Signaling Pathway Analysis
Caption: Drug interaction with a signaling pathway.
By providing precise and comprehensive quantitative data, isotopic tracers empower researchers to move beyond simple protein identification to a deeper, functional understanding of the proteome. These techniques are central to systems biology and are critical for accelerating the development of new and more effective therapeutics.
References
- 1. metsol.com [metsol.com]
- 2. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 4. sciencelearn.org.nz [sciencelearn.org.nz]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. Quantitative Proteomics Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. researchgate.net [researchgate.net]
- 13. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 14. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. mdpi.com [mdpi.com]
The Pivotal Role of Labeled Asparagine in Unraveling Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine, a non-essential amino acid, has emerged as a critical nutrient and signaling molecule in cancer cell metabolism. Its availability profoundly influences tumor growth, metastasis, and therapeutic response. The use of isotopically labeled asparagine (e.g., ¹³C and ¹⁵N) in metabolic tracing studies has been instrumental in elucidating its multifaceted roles. This technical guide provides an in-depth overview of the core functions of asparagine in cancer biology, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways. By tracing the journey of labeled asparagine, researchers can uncover metabolic vulnerabilities and identify novel therapeutic targets.
Introduction: Asparagine's Dual Role in Cancer
Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. While often considered non-essential, asparagine plays a crucial role in this altered metabolic landscape.[1] Some cancer cells, particularly certain leukemias, have low expression of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis, making them dependent on exogenous asparagine.[2] However, many solid tumors upregulate ASNS expression to meet their high demand for this amino acid.[3] Labeled asparagine tracing studies have revealed its involvement in several key cellular processes beyond being a simple building block for proteins.
Core Functions of Asparagine in Cancer Cell Metabolism
Protein Synthesis
A fundamental role of asparagine is its incorporation into newly synthesized proteins. Isotope tracing with labeled asparagine allows for the direct measurement of its contribution to the proteome, providing insights into the dynamics of protein synthesis in cancer cells under various conditions.
Nucleotide Synthesis
Asparagine serves as a nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Tracing the nitrogen from ¹⁵N-labeled asparagine into the nucleotide pool can quantify the contribution of asparagine to nucleic acid biosynthesis, a critical process for proliferating cancer cells.
Amino Acid Exchange and mTORC1 Signaling
Intracellular asparagine can be exchanged for extracellular amino acids, such as serine and arginine, through amino acid transporters.[3] This exchange mechanism is crucial for maintaining intracellular amino acid homeostasis and activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4][5] Labeled asparagine can be used to track this exchange process and its downstream effects on mTORC1 activity.
Redox Balance
Asparagine metabolism is intricately linked to cellular redox homeostasis. Asparagine deprivation can lead to reductive stress, characterized by an increased NADH/NAD⁺ ratio.[6][7] This occurs due to a redirection of tricarboxylic acid (TCA) cycle flux to compensate for the lack of asparagine.[6] Isotope tracing can help delineate the metabolic rewiring that occurs upon asparagine starvation and its impact on the cellular redox state.
Regulation of c-MYC Expression
Recent studies have unveiled a critical role for asparagine in regulating the expression of the oncoprotein c-MYC. Asparagine availability influences the translation of c-MYC mRNA, thereby impacting cancer cell proliferation and survival.[8][9][10] This link provides a potential therapeutic avenue for targeting MYC-driven cancers.
Quantitative Data from Labeled Asparagine Tracing Studies
The following tables summarize quantitative data from various studies that have utilized labeled asparagine to investigate cancer cell metabolism.
| Parameter | Cancer Cell Line | Labeled Asparagine | Key Finding | Reference |
| Asparagine Uptake Rate | 4T1 Breast Cancer | Not specified | Asparagine supplementation increased invasion rates. | [11] |
| ASNS Expression & Asparagine Levels | A2058 Melanoma | Not specified | L-ASNase treatment significantly suppressed tumor asparagine levels. | [12] |
| Metabolite Labeling from ¹⁵N-Serine | HeLa | ¹⁵N-Serine | ASNS knockdown altered the labeling of downstream metabolites. | [13] |
| Study Focus | Cell Line | Key Quantitative Finding | Reference |
| c-MYC Regulation | DND-41, RS4;11, Jurkat (ALL) | c-MYC protein levels sharply reduced 4-6 hours after asparagine depletion. | [10] |
| Metastasis | 4T1 Breast Cancer | L-Asparaginase treatment reduced metastasis without affecting primary tumor growth. | [11] |
| ASNS Activity | HEK 293T expressing ASNS variants | R49Q, G289A, and T337I ASNS variants showed 90%, 36%, and 96% reduction in activity, respectively. | [14] |
Experimental Protocols
Stable Isotope Tracing with Labeled Asparagine using LC-MS
This protocol outlines the general steps for tracing the metabolism of ¹³C- or ¹⁵N-labeled asparagine in cultured cancer cells.
1. Cell Culture and Labeling:
-
Seed cancer cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare custom DMEM or RPMI-1640 medium lacking unlabeled asparagine.
-
Supplement the medium with the desired concentration of labeled asparagine (e.g., [U-¹³C₄, ¹⁵N₂]-L-asparagine).
-
Replace the standard culture medium with the labeling medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol/20% water, to the culture vessel.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[15]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Separate the metabolites using liquid chromatography (LC) with a column appropriate for polar metabolites (e.g., HILIC).
-
Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution of asparagine and its downstream metabolites.
shRNA-Mediated Knockdown of Asparagine Synthetase (ASNS)
This protocol describes the use of lentiviral shRNA to silence the expression of ASNS in cancer cells.
1. shRNA Design and Lentivirus Production:
-
Design shRNA sequences targeting the ASNS mRNA using online tools.
-
Clone the shRNA oligonucleotides into a lentiviral vector (e.g., pLKO.1).
-
Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the virus-containing supernatant.
2. Transduction of Cancer Cells:
-
Seed the target cancer cells.
-
Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.
-
Incubate for 24-48 hours.
3. Selection and Verification of Knockdown:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verify the knockdown of ASNS expression by Western blotting or qRT-PCR.[16]
Assessing mTORC1 Activity
This protocol outlines a method to measure the activity of the mTORC1 pathway in response to asparagine availability.
1. Cell Treatment:
-
Culture cancer cells to the desired confluency.
-
Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to inactivate mTORC1.
-
Stimulate the cells with a medium containing asparagine or a complete amino acid mixture for a specific time (e.g., 30 minutes).
2. Cell Lysis and Western Blotting:
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the phosphorylation status of mTORC1 downstream targets, such as S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1), as a readout of mTORC1 activity.[17]
Visualizing Asparagine's Role: Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving asparagine in cancer cell metabolism.
Caption: Overview of Asparagine Metabolism in Cancer Cells.
Caption: Asparagine-Mediated Signaling in Cancer.
Caption: Experimental Workflow for Labeled Asparagine Tracing.
Conclusion and Future Directions
The use of labeled asparagine has been indispensable in delineating the complex and critical roles of this amino acid in cancer cell metabolism. From its canonical function in protein synthesis to its regulatory influence on major signaling pathways like mTORC1 and c-MYC, asparagine stands as a key player in tumorigenesis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate asparagine metabolism. Future studies employing advanced techniques such as multi-omics approaches and in vivo isotope tracing will undoubtedly uncover new facets of asparagine's role in cancer and pave the way for the development of novel therapeutic strategies that exploit the metabolic dependencies of cancer cells. Targeting asparagine metabolism, either by inhibiting its synthesis or by depleting its extracellular sources, holds significant promise as a therapeutic approach for a range of cancers.
References
- 1. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. Lack of Electron Acceptors Contributes to Redox Stress and Growth Arrest in Asparagine-Starved Sarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine bioavailability regulates the translation of MYC oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asparagine sustains cellular proliferation and c‑Myc expression in glutamine‑starved cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asparagine bioavailability regulates the translation of MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparagine bioavailability governs metastasis in a model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Assessment of Targeting ASNS Combined with l-Asparaginase Treatment in Solid Tumors and Investigation of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unclineberger.org [unclineberger.org]
- 17. researchgate.net [researchgate.net]
L-Asparagine-13C4,15N2,d8 for Protein Structure Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Asparagine-13C4,15N2,d8 in protein structure studies. The use of stable isotope-labeled amino acids is a cornerstone technique in modern structural biology, enabling detailed analysis of protein structure, dynamics, and interactions.[1] this compound, being uniformly labeled with heavy isotopes of carbon, nitrogen, and deuterium (B1214612), offers significant advantages, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based proteomics.[2][3]
Core Principles and Advantages
Stable isotope labeling involves the substitution of naturally abundant light isotopes (e.g., 12C, 14N, 1H) with their heavier, non-radioactive counterparts (13C, 15N, 2H or D).[1] This labeling strategy does not alter the chemical properties of the amino acid, allowing it to be incorporated into proteins without affecting their biological function.[1] The key advantage lies in the distinct mass and nuclear spin properties of the heavy isotopes, which are leveraged by analytical techniques like NMR and MS.[4]
The use of this compound provides several key benefits:
-
Reduced Spectral Complexity in NMR: Deuteration of non-exchangeable protons significantly simplifies complex NMR spectra of proteins by reducing the number of proton signals and minimizing proton-proton dipolar couplings, a major source of line broadening in larger proteins.[5][6]
-
Enhanced Resolution in NMR: By reducing relaxation rates, deuteration leads to sharper resonance lines, which is especially critical for studying high-molecular-weight proteins (>25 kDa).[5][7]
-
Access to Advanced NMR Techniques: Perdeuteration is often a prerequisite for advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which allows for the study of very large proteins and protein complexes.[8][9][10]
-
Precise Quantification in Mass Spectrometry: The well-defined mass shift introduced by the heavy isotopes allows for accurate relative and absolute quantification of proteins in complex mixtures.[11]
Quantitative Data
The properties of this compound are summarized below. Isotopic purity is a critical parameter, as it directly impacts the quality of the resulting analytical data.[8]
| Property | Value | Reference |
| Molecular Formula | ¹³C₄D₈¹⁵N₂O₃ | [2] |
| Molecular Weight | 146.12 g/mol | [2][12] |
| Isotopic Purity (¹³C) | ≥98 atom % | [2] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [2] |
| Isotopic Purity (D) | ≥98 atom % | [2] |
| Chemical Purity | ≥95% (CP) | [2][12] |
| Mass Shift (M+) | +14 | [2][12] |
Experimental Protocols
The successful incorporation of this compound into a target protein is a critical first step. The two most common methods are in vivo expression using E. coli and in vitro cell-free protein synthesis.
Protocol 1: Protein Expression in E. coli with Perdeuteration
This protocol describes the expression of a protein in E. coli grown in a deuterated minimal medium to achieve high levels of deuteration alongside the incorporation of this compound. A gradual adaptation of the bacterial culture to deuterium oxide (D₂O) is crucial for cell viability and protein yield.[1][13]
1. Adaptation of E. coli to D₂O:
-
Start with a fresh transformation of the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Inoculate a small volume (e.g., 15 mL) of LB medium with several colonies and grow at 37°C until the OD₆₀₀ reaches ~0.4-0.5.[1]
-
Gradually adapt the cells to D₂O by sequentially adding aliquots of D₂O-based M9 minimal medium. For example, add 15 mL of D₂O-M9 medium (50% D₂O) and grow to an OD₆₀₀ of ~0.4-0.5. Then, add another 30 mL of D₂O-M9 medium (75% D₂O) and continue growth.[1]
-
Finally, inoculate the main culture in >99% D₂O-M9 minimal medium with the adapted starter culture.
2. Main Culture and Protein Expression:
-
Media Preparation: Prepare M9 minimal medium using >99% D₂O. The sole nitrogen source should be ¹⁵NH₄Cl, and the primary carbon source should be ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).[5] Supplement the medium with the desired concentration of this compound and all other necessary amino acids (unlabeled or labeled as required).
-
Growth: Grow the main culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).
-
Harvesting: After a suitable induction period (typically 4-16 hours at a reduced temperature, e.g., 18-25°C), harvest the cells by centrifugation.
-
Purification: Purify the protein using standard chromatography techniques.
Protocol 2: Cell-Free Protein Synthesis
Cell-free protein synthesis offers an alternative for producing labeled proteins, especially for proteins that are toxic to E. coli or when selective labeling is desired.[14][15]
-
Reaction Mixture Preparation: Prepare the cell-free reaction mixture containing a D₂O-based E. coli cell extract, T7 RNA polymerase, an energy source (e.g., ATP, GTP), and a mixture of amino acids.[14][16]
-
Labeled Amino Acid Addition: Add the this compound to the reaction mixture at the desired final concentration. All other amino acids should also be provided in their labeled (e.g., ¹³C, ¹⁵N, D) forms to ensure uniform labeling of the expressed protein.[14]
-
Template DNA: Add the linear or plasmid DNA encoding the protein of interest to the reaction.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for several hours.
-
Purification: Purify the expressed protein from the reaction mixture.
Visualization of Workflows and Concepts
Experimental Workflow for Protein Labeling and NMR Analysis
Caption: Workflow for protein structure determination using this compound.
Principle of TROSY NMR
References
- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. sites.bu.edu [sites.bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROSY NMR with partially deuterated proteins - ProQuest [proquest.com]
- 9. TROSY NMR with partially deuterated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. ukisotope.com [ukisotope.com]
- 15. cfsciences.com [cfsciences.com]
- 16. ckisotopes.com [ckisotopes.com]
A Technical Guide to Stable Isotope-Resolved Metabolomics (SIRM): Unraveling Metabolic Flux in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technology for elucidating the intricate network of metabolic pathways within biological systems. By tracing the fate of stable isotope-labeled nutrients, SIRM provides a dynamic view of cellular metabolism, offering unprecedented insights into metabolic reprogramming in disease, the mechanism of action of drugs, and the identification of novel therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of SIRM.
Core Principles of SIRM
At its core, SIRM involves the introduction of a substrate enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system.[1][2] The labeled atoms from this tracer molecule are incorporated into downstream metabolites through various biochemical reactions.[1] By using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution and incorporation of these isotopes into a multitude of metabolites.[2] This allows for the determination of the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3]
The key data generated in a SIRM experiment are the mass isotopologue distributions (MIDs) of metabolites. An isotopologue is a molecule that differs only in its isotopic composition.[3] For example, glucose labeled with six ¹³C atoms ([U-¹³C]-glucose) will, through glycolysis, produce lactate (B86563) that can be unlabeled (M+0), or contain one (M+1), two (M+2), or three (M+3) ¹³C atoms. The relative abundance of these isotopologues provides a direct readout of the activity of the metabolic pathways involved.[3]
Experimental Workflow
A typical SIRM experiment follows a well-defined workflow, from experimental design to data interpretation. The success of a SIRM study is highly dependent on careful planning and execution at each stage.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM).
-
Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled nutrients.
-
Phosphate-buffered saline (PBS), ice-cold.
-
6-well cell culture plates.
Procedure:
-
Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in complete medium.
-
Prepare the labeling medium by supplementing the tracer-free medium with the stable isotope-labeled tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to each well.
-
Incubate the cells for a predetermined duration. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 1, 3, 6, 12, 24 hours) is performed.
Metabolite Extraction
This protocol describes a widely used method for extracting polar metabolites from cultured cells.
Materials:
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.
-
Cell scraper, pre-chilled.
-
Microcentrifuge tubes, pre-chilled.
-
Dry ice or a cold block.
Procedure:
-
To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on dry ice.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the wash solution completely.[4]
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[4]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.[4]
LC-MS/MS Analysis
The following provides a general framework for a targeted LC-MS/MS method for analyzing central carbon metabolism intermediates. Specific parameters will need to be optimized for the instrument and metabolites of interest.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (HILIC):
-
Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% ammonium hydroxide.
-
Mobile Phase B: 95% Acetonitrile/5% Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from high to low percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) for QqQ or Full Scan/ddMS2 for high-resolution MS.
-
Capillary Voltage: 3.0-4.0 kV.
-
Gas Temperature: 300-350°C.
-
Gas Flow: 8-12 L/min.
For SRM, specific precursor-to-product ion transitions for each isotopologue of the target metabolites need to be determined.
Data Presentation: Quantitative Insights into Cancer Metabolism
SIRM has been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer.[2] The following tables summarize hypothetical, yet representative, quantitative data from a SIRM experiment comparing a cancer cell line to a non-cancerous control cell line, both cultured in the presence of [U-¹³C]-glucose.
Table 1: Fractional Enrichment of Glycolytic Intermediates
| Metabolite | Isotopologue | Cancer Cells (%) | Control Cells (%) |
| Glucose-6-Phosphate | M+6 | 95.2 ± 1.5 | 96.1 ± 1.2 |
| Fructose-1,6-bisphosphate | M+6 | 94.8 ± 1.8 | 95.5 ± 1.4 |
| 3-Phosphoglycerate | M+3 | 85.3 ± 2.1 | 90.7 ± 1.9 |
| Pyruvate | M+3 | 70.1 ± 3.5 | 85.2 ± 2.8 |
| Lactate | M+3 | 88.5 ± 2.4 | 65.3 ± 3.1 |
Data are presented as mean ± standard deviation.
The data in Table 1 illustrate the Warburg effect, where cancer cells exhibit a higher rate of glycolysis to lactate, as indicated by the higher fractional enrichment of M+3 lactate.
Table 2: Fractional Enrichment of TCA Cycle Intermediates
| Metabolite | Isotopologue | Cancer Cells (%) | Control Cells (%) |
| Citrate (B86180) | M+2 | 35.6 ± 4.2 | 55.8 ± 3.9 |
| Citrate | M+3 | 15.2 ± 2.1 | 5.1 ± 1.1 |
| α-Ketoglutarate | M+2 | 28.9 ± 3.7 | 48.2 ± 4.5 |
| Succinate | M+2 | 25.4 ± 3.1 | 42.1 ± 3.8 |
| Malate | M+2 | 30.1 ± 3.3 | 45.6 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 2 shows a decreased contribution of glucose-derived carbon to the TCA cycle in cancer cells (lower M+2 enrichment). The presence of M+3 citrate in cancer cells suggests an alternative carbon entry pathway, such as glutaminolysis followed by reductive carboxylation.
Visualization of Metabolic Pathways and Data Analysis
Visualizing the flow of isotopes through metabolic networks is crucial for interpreting SIRM data. The following Graphviz diagram illustrates the flow of ¹³C from [U-¹³C]-glucose through central carbon metabolism.
Data Analysis Pipeline
The analysis of SIRM data requires a specialized bioinformatics pipeline to process the raw mass spectrometry data and derive meaningful biological information.
The pipeline begins with the processing of raw MS data to identify and quantify metabolites and their isotopologues. A crucial step is the correction for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer. The resulting MIDs are then used for metabolic flux analysis (MFA), which employs computational models to estimate the rates of metabolic reactions.
Applications in Drug Development
SIRM is increasingly being applied in the pharmaceutical industry to accelerate drug discovery and development.
-
Target Identification and Validation: By identifying key metabolic nodes that are dysregulated in disease, SIRM can help identify novel drug targets.
-
Mechanism of Action Studies: SIRM can elucidate how a drug candidate modulates specific metabolic pathways, providing a deeper understanding of its mechanism of action.
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive and early biomarkers of drug efficacy.
-
Toxicity Assessment: SIRM can be used to investigate off-target effects of drugs on cellular metabolism, aiding in the assessment of potential toxicities.
Conclusion
Stable Isotope-Resolved Metabolomics is a powerful and versatile technology that provides a functional readout of the metabolic state of a biological system. Its ability to quantify metabolic fluxes offers a unique window into the dynamic nature of cellular biochemistry. For researchers, scientists, and drug development professionals, SIRM is an indispensable tool for unraveling the complexities of metabolism in health and disease, ultimately paving the way for the development of more effective and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to NonSmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to L-Asparagine-13C4,15N2,d8: Suppliers, Purity, and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid critical for advanced research in metabolomics, proteomics, and drug development. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application.
Commercial Availability and Purity Specifications
This compound and its various isotopically labeled analogues are available from several specialized chemical suppliers. The choice of supplier may depend on the required isotopic purity, chemical purity, and the specific labeling pattern needed for the experimental design. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Description | Isotopic Purity | Chemical Purity (Assay) | CAS Number |
| Sigma-Aldrich | This compound | 98 atom % D, 98 atom % 13C, 98 atom % 15N[1] | ≥95% (CP)[1] | 1217464-18-0[1] |
| Sigma-Aldrich | L-Asparagine-13C4,15N2 | ≥99 atom % 13C, ≥98 atom % 15N | ≥95% (CP) | 781596-75-6 |
| Cambridge Isotope Laboratories | L-Asparagine·H₂O (¹³C₄, 99%; ¹⁵N₂, 99%) | 99% (13C), 99% (15N)[2] | ≥98%[2] | 202406-87-9[2] |
| Cambridge Isotope Laboratories | L-Asparagine·H₂O (¹³C₄, 97-99%; D₃, 97-99%; ¹⁵N₂, 97-99%) | 97-99% for each isotope[3] | ≥98%[3] | 2483829-30-5[3] |
| MedChemExpress | L-Asparagine-13C4,15N2 monohydrate | Not specified | Not specified | Not specified[4] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified[5] |
Core Applications
Stable isotope-labeled L-Asparagine is a powerful tool for tracing metabolic pathways and quantifying protein dynamics. Its primary applications include:
-
Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can trace the incorporation of the heavy isotopes into downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing a detailed understanding of cellular metabolism in various physiological and pathological states.[6][7]
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing a "heavy" labeled essential amino acid, such as this compound. This results in the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of heavy and "light" (unlabeled) protein samples, researchers can accurately quantify differences in protein abundance between different experimental conditions.[8][9][10]
-
Internal Standard for Quantitative Mass Spectrometry: Due to its chemical identity with endogenous asparagine but distinct mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of asparagine in complex biological matrices like plasma and cell lysates.[11] This is crucial for pharmacokinetic studies and clinical biomarker quantification.
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
Quantification of L-Asparagine in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a validated method for amino acid analysis in mouse plasma and is suitable for the use of this compound as an internal standard.[12]
3.1.1 Materials
-
This compound (Internal Standard, IS)
-
Plasma samples
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system with an ESI source
-
Intrada Amino Acid column (50 × 3 mm, 3 μm) or equivalent HILIC column
3.1.2 Sample Preparation
-
Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a defined volume of ultrapure water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare the Working Internal Standard Solution: Dilute the stock solution with ultrapure water to a working concentration suitable for spiking into the plasma samples (e.g., 10 µg/mL).
-
Protein Precipitation:
-
Pipette 5 µL of plasma into a microcentrifuge tube.
-
Add a defined volume of the working internal standard solution.
-
Add a protein precipitating agent, such as a solution of 95% acetonitrile and 5% water containing 0.3% formic acid. A common ratio is 4:1 (precipitating agent to plasma).
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.3 LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Intrada Amino Acid column (50 × 3 mm, 3 μm)[12]
-
Mobile Phase A: 100 mM ammonium formate in water[12]
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)[12]
-
Flow Rate: 0.6 mL/min[12]
-
Gradient: [12]
-
0-3.0 min: 92% to 88% B
-
3.0-6.4 min: 88% to 70% B
-
6.4-6.5 min: 70% to 0% B
-
6.5-10.0 min: Hold at 0% B
-
10.0-10.1 min: 0% to 92% B
-
10.1-13.0 min: Hold at 92% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Asparagine (unlabeled): Q1: 133.1 m/z, Q3: 74.0 m/z[12]
-
This compound (IS): The specific transition will depend on the exact mass of the labeled compound. For L-Asparagine-13C4,15N2, the transition would be approximately Q1: 139.1 m/z, Q3: 77.1 m/z.[12] The d8 variant will have a higher mass. These transitions must be optimized on the specific instrument used.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
3.1.4 Data Analysis
-
Integrate the peak areas for both the endogenous L-Asparagine and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of unlabeled L-Asparagine spiked into a surrogate matrix (e.g., stripped plasma or a buffer) with a constant amount of the internal standard.
-
Determine the concentration of L-Asparagine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
Asparagine Metabolism Signaling Pathway
The following diagram illustrates the central role of asparagine in cellular metabolism, showing its synthesis from aspartate and its subsequent utilization.
Caption: Central metabolic pathways involving asparagine synthesis and utilization.
Experimental Workflow for SILAC-based Quantitative Proteomics
This diagram outlines the typical workflow for a quantitative proteomics experiment using stable isotope labeling with amino acids in cell culture (SILAC).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]
- 3. L-Asparagine·HâO (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµNâ, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6802-0.25 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 7. d-nb.info [d-nb.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ckgas.com [ckgas.com]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Asparagine-¹³C₄,¹⁵N₂,d₈ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[1] By comparing the mass spectra of heavy and "light" (unlabeled) proteins, researchers can accurately quantify differences in protein abundance between different cell populations. While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Asparagine-¹³C₄,¹⁵N₂,d₈, offers unique advantages for studying specific biological processes, including asparagine metabolism, protein turnover, and metabolic flux analysis.
These application notes provide a detailed protocol for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in cell culture for quantitative proteomics and metabolic tracing studies.
Data Presentation
Table 1: Standard L-Asparagine Concentrations in Common Cell Culture Media
| Media Type | Standard L-Asparagine Concentration (mg/L) | Molar Concentration (mM) |
| DMEM (Dulbecco's Modified Eagle Medium) | 60 | 0.45 |
| RPMI-1640 | 50 | 0.38 |
| DMEM/F-12 | 7.5 | 0.05 |
Note: The exact concentration may vary slightly between different manufacturers' formulations. It is recommended to consult the specific formulation of the medium being used.
Table 2: Isotopic Composition and Mass Shift of L-Asparagine-¹³C₄,¹⁵N₂,d₈
| Isotope | Number of Labeled Atoms |
| ¹³C | 4 |
| ¹⁵N | 2 |
| ²H (d) | 8 |
The incorporation of L-Asparagine-¹³C₄,¹⁵N₂,d₈ into a peptide will result in a predictable mass shift, which is essential for its detection and quantification by mass spectrometry. The total mass shift for a peptide containing a single L-Asparagine-¹³C₄,¹⁵N₂,d₈ residue is +14 Da .[2]
Experimental Protocols
This protocol outlines the key steps for performing a SILAC experiment using L-Asparagine-¹³C₄,¹⁵N₂,d₈.
Preparation of SILAC Media
Materials:
-
L-Asparagine-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Asparagine (unlabeled)
-
"Heavy" L-Asparagine-¹³C₄,¹⁵N₂,d₈
-
Other required supplements (e.g., glutamine, penicillin/streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare "Light" Medium:
-
To the L-Asparagine-free base medium, add "light" L-Asparagine to the desired final concentration (refer to Table 1).
-
Add dFBS to a final concentration of 10% (or as required by the cell line). The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids from the serum.
-
Add other necessary supplements.
-
Sterile-filter the complete "light" medium.
-
-
Prepare "Heavy" Medium:
-
To a separate aliquot of the L-Asparagine-free base medium, add "heavy" L-Asparagine-¹³C₄,¹⁵N₂,d₈ to the same final molar concentration as the "light" medium.
-
Add dFBS and other supplements as for the "light" medium.
-
Sterile-filter the complete "heavy" medium.
-
Cell Culture and Labeling
Procedure:
-
Cell Line Selection: Choose a cell line that is auxotrophic for asparagine or has a high asparagine turnover rate for efficient labeling.
-
Adaptation to SILAC Media:
-
Culture the cells in the "light" SILAC medium for at least two passages to adapt them to the custom medium.
-
Split the adapted cell population into two separate flasks. Continue to culture one population in the "light" medium (control) and switch the other population to the "heavy" medium.
-
-
Achieving Complete Labeling:
-
For complete incorporation of the heavy asparagine, cells must undergo a sufficient number of cell divisions to dilute out the pre-existing "light" proteins. A minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[1]
-
Monitor cell growth and morphology to ensure that the heavy amino acid does not have any adverse effects on cell health.
-
Experimental Treatment and Cell Harvesting
Procedure:
-
Once complete labeling is achieved, the two cell populations can be used for the desired experiment (e.g., drug treatment, induction of a specific pathway).
-
After the experimental treatment, harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS to remove any residual medium.
-
Cell pellets can be stored at -80°C until further processing.
Protein Extraction, Digestion, and Mass Spectrometry Analysis
Procedure:
-
Protein Extraction: Lyse the "light" and "heavy" cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mixing of Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF).
Data Analysis
The mass spectrometry data will contain pairs of peaks for each asparagine-containing peptide, corresponding to the "light" and "heavy" forms. The ratio of the intensities of these peaks reflects the relative abundance of the protein in the two cell populations. Specialized software (e.g., MaxQuant) is used to identify the peptides and quantify the SILAC ratios.
Considerations for Asparagine Metabolism:
Asparagine can be synthesized from aspartate and glutamine by asparagine synthetase (ASNS) and can be converted back to aspartate by asparaginase. This metabolic flexibility is an important consideration. When using labeled asparagine, it is crucial to assess whether the label is transferred to other amino acids, which could complicate the interpretation of the results. This can be investigated by monitoring the mass spectra for the incorporation of ¹³C and ¹⁵N into other amino acids.
Mandatory Visualizations
Caption: A flowchart of the SILAC experimental workflow using labeled L-Asparagine.
Caption: Key metabolic pathways involving asparagine in mammalian cells.
References
Application Notes and Protocols for L-Asparagine-13C4,15N2,d8 in Quantitative Proteomics (SILAC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Asparagine-13C4,15N2,d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. It is intended for researchers, scientists, and drug development professionals who are looking to perform relative quantification of proteins and investigate cellular signaling pathways, with a specific focus on the mTOR pathway.
Introduction to SILAC and this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in mass spectrometry-based quantitative proteomics.[1] The method involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[2] Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.
This compound is a heavy, stable isotope-labeled form of the amino acid L-asparagine. The incorporation of this labeled asparagine into proteins results in a predictable mass shift that can be detected by a mass spectrometer. By comparing the signal intensities of the light and heavy peptide pairs, the relative abundance of the corresponding protein in the two cell populations can be accurately determined.[3]
This application note will detail the use of this compound for the quantitative analysis of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism.[4]
Experimental Workflow
The general workflow for a SILAC experiment using this compound is outlined below. This workflow can be adapted for various experimental designs, including the study of drug effects on the mTOR signaling pathway.
Detailed Protocols
Preparation of SILAC Media
Materials:
-
DMEM for SILAC (Asparagine-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Asparagine (light)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Sterile-filtered water
Protocol:
-
Prepare a stock solution of "light" L-Asparagine by dissolving it in sterile-filtered water to a final concentration of 10 mg/mL.
-
Prepare a stock solution of "heavy" this compound by dissolving it in sterile-filtered water to a final concentration of 10 mg/mL.
-
To prepare 500 mL of "light" SILAC medium, add the following to a 500 mL bottle of asparagine-free DMEM:
-
50 mL of dFBS (10% final concentration)
-
5 mL of Penicillin-Streptomycin (1% final concentration)
-
The appropriate volume of the "light" L-Asparagine stock solution to achieve the desired final concentration (e.g., the standard concentration found in DMEM).
-
-
To prepare 500 mL of "heavy" SILAC medium, add the following to a 500 mL bottle of asparagine-free DMEM:
-
50 mL of dFBS (10% final concentration)
-
5 mL of Penicillin-Streptomycin (1% final concentration)
-
The appropriate volume of the "heavy" this compound stock solution to achieve the same final concentration as the "light" medium.
-
-
Sterile-filter the complete "light" and "heavy" media using a 0.22 µm filter unit.
-
Store the prepared media at 4°C, protected from light.
Cell Culture and Labeling
-
Culture the cells of interest in the "light" SILAC medium for at least 6-8 cell doublings to ensure complete incorporation of the "light" asparagine.
-
To initiate labeling, passage the cells and seed two separate populations: one in "light" medium and one in "heavy" medium.
-
Continue to culture the cells in their respective SILAC media for at least 6-8 cell doublings to achieve >99% incorporation of the "heavy" this compound in the "heavy" cell population.
-
Verification of Labeling Efficiency: Before proceeding with the main experiment, it is recommended to verify the labeling efficiency. This can be done by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them, and analyzing the peptides by mass spectrometry to confirm the absence of "light" peptides.
Experimental Treatment and Sample Preparation
-
Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions. For example, to study the effect of an mTOR inhibitor:
-
Treat the "heavy" labeled cells with the mTOR inhibitor at a predetermined concentration and duration.
-
Treat the "light" labeled cells with a vehicle control for the same duration.
-
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
LC-MS/MS Analysis and Data Processing
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant.
-
The software will identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
Protein ratios are then calculated based on the median or average of the corresponding peptide ratios.
Data Presentation: Quantitative Analysis of the mTOR Pathway
The following table presents a hypothetical but representative dataset from a SILAC experiment investigating the effect of an mTOR inhibitor on protein expression in a cancer cell line.
| Protein Name | Gene Name | Heavy/Light Ratio | Regulation | Function in mTOR Pathway |
| Serine/threonine-protein kinase mTOR | MTOR | 0.98 | Unchanged | Central kinase of the pathway |
| Regulatory-associated protein of mTOR | RPTOR | 0.52 | Down-regulated | Component of mTORC1 complex |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 0.61 | Down-regulated | Downstream target of mTORC1, inhibits translation |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | 0.55 | Down-regulated | Downstream target of mTORC1, promotes protein synthesis |
| Unc-51 like autophagy activating kinase 1 | ULK1 | 1.89 | Up-regulated | Negatively regulated by mTORC1, initiates autophagy |
| Tuberous sclerosis 1 | TSC1 | 1.02 | Unchanged | Component of the TSC complex, a negative regulator of mTORC1 |
| Tuberous sclerosis 2 | TSC2 | 0.99 | Unchanged | Component of the TSC complex, a negative regulator of mTORC1 |
Visualization of the mTOR Signaling Pathway
The following diagram illustrates the core components of the mTOR signaling pathway and highlights the proteins from the example dataset.
Conclusion
This compound is a valuable tool for quantitative proteomics using the SILAC methodology. This application note provides a comprehensive guide for its use in studying cellular signaling pathways, exemplified by the mTOR pathway. The detailed protocols and data presentation examples offer a solid foundation for researchers to design and execute their own quantitative proteomics experiments, ultimately leading to a deeper understanding of complex biological processes and the identification of potential therapeutic targets.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS Analysis of ¹³C Labeled Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds such as ¹³C labeled asparagine is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolism dynamics. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical method ideal for distinguishing and quantifying labeled and unlabeled metabolites.[1] This document provides detailed protocols and application notes for the sample preparation of ¹³C labeled asparagine for LC-MS analysis, ensuring high-quality, reproducible data for applications in metabolic research, drug discovery, and biomarker identification.
Core Principles
The fundamental goal of the sample preparation workflow is to efficiently extract the ¹³C labeled asparagine from the biological matrix while minimizing degradation, contamination, and matrix effects that can interfere with LC-MS analysis.[2][3] Key steps include cell culture and labeling, rapid quenching of metabolic activity, efficient extraction of metabolites, removal of interfering substances like proteins, and preparation of the final sample for injection into the LC-MS system. The use of an appropriate internal standard is crucial for accurate quantification.[4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation of ¹³C labeled asparagine samples for LC-MS analysis.
Experimental Protocols
Cell Culture and Labeling with ¹³C Asparagine
This protocol is a general guideline for labeling adherent cells. Optimization may be required for specific cell lines and experimental conditions.[1]
Materials:
-
Adherent cells
-
Complete culture medium
-
Culture medium lacking asparagine
-
¹³C labeled L-asparagine
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS to remove residual medium.
-
Replace the standard medium with the asparagine-free culture medium containing a known concentration of ¹³C labeled L-asparagine.
-
Incubate the cells for a predetermined time to allow for the uptake and incorporation of the labeled asparagine into cellular metabolites. The incubation time will depend on the specific metabolic pathway being investigated.
Sample Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the metabolome at the time of harvesting.[6]
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Remove the culture medium from the cells.[7]
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites.[6][7]
-
Immediately add liquid nitrogen to the culture plate to flash-freeze the cells and quench metabolism.[7]
-
Before the liquid nitrogen completely evaporates, add an appropriate volume of ice-cold 80% methanol to the plate.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tube vigorously for 30 seconds to ensure complete cell lysis and metabolite extraction.
-
Incubate the samples on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Carefully collect the supernatant, which contains the polar metabolites including ¹³C asparagine, and transfer it to a new pre-chilled tube.[1]
Sample Preparation for LC-MS Analysis
Materials:
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Autosampler vials with pre-slit PTFE caps
Procedure:
-
Dry the collected supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade solvent (e.g., a mixture of water and acetonitrile compatible with your LC method).
-
Vortex the reconstituted sample and centrifuge briefly to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.[7]
-
Store samples at -80°C until analysis to prevent degradation.[7]
Quantitative Data Presentation
The following tables summarize typical quantitative parameters relevant to the LC-MS analysis of amino acids. Note that specific values will vary depending on the instrument, method, and matrix.
Table 1: Protein Precipitation Efficiency of Common Solvents
| Solvent | Protein Removal Efficiency (%) | Reference |
| Acetonitrile | 93.2 | [8] |
| Methanol | 88.7 | [8] |
| Ethanol | 88.6 | [8] |
| Methanol:Ethanol (1:1) | Recommended for global profiling | [8] |
| 30% Sulfosalicylic Acid | Effective for plasma samples | [4][9] |
Table 2: Intra- and Inter-day Precision and Accuracy for Asparagine Analysis
| Analyte | Concentration (µM) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| L-Asparagine | 5 | 5.64 | 89.85 | 6.46 | 93.98 | [10] |
| L-Asparagine | 20 | 0.28 | 104.8 | 2.17 | 103.5 | [10] |
| L-Asparagine | 80 | 1.34 | 102.7 | 3.21 | 101.9 | [10] |
Considerations for Method Development
-
Internal Standards: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard that is not expected to be present in the sample, such as ¹³C,¹⁵N-Asparagine, or another labeled amino acid with similar chemical properties.[4][5]
-
Derivatization: While direct analysis of underivatized amino acids is possible, derivatization can improve chromatographic retention and ionization efficiency.[11][12][13][14] However, it also adds an extra step to the sample preparation and may introduce variability.
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[2][3][15][16][17] Proper sample clean-up and the use of an internal standard can help to mitigate matrix effects.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for the retention and separation of polar compounds like asparagine without derivatization.[3][18] Reversed-phase chromatography is more commonly used with derivatized amino acids.
Troubleshooting
-
Low Analyte Signal: This could be due to inefficient extraction, sample degradation, or significant matrix effects. Re-optimize extraction conditions, ensure samples are kept cold, and evaluate the need for further sample clean-up.
-
Poor Peak Shape: This may result from issues with the reconstitution solvent, column degradation, or interactions with the analytical column. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
-
High Variability between Replicates: This can be caused by inconsistent sample handling, quenching, or extraction. Strict adherence to the protocol and ensuring rapid and consistent processing of all samples is crucial.
By following these detailed protocols and considering the key aspects of method development, researchers can obtain reliable and high-quality data for their ¹³C labeled asparagine metabolomics studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. youtube.com [youtube.com]
- 6. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advion.com [advion.com]
- 12. imtakt.com [imtakt.com]
- 13. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 14. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 15. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. False Measurement of Blood Amino Acids by LC-MS/MS in a Patient Dependent on Matrix Effect after Total Parenteral Nutrition Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for Biomolecular NMR Experiments Using Triply Labeled Asparagine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asparagine residues play crucial roles in protein structure, function, and interaction. The side-chain amide group of asparagine can act as both a hydrogen bond donor and acceptor, contributing significantly to the stability of protein structures, including the formation of hydrogen-bonded ladders in amyloid fibrils.[1][2] In drug development, understanding the local environment and dynamics of asparagine residues within a target protein can be critical for designing potent and specific ligands. Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing asparagine residues at an atomic level. The use of triply labeled (¹³C, ¹⁵N, ²H) asparagine, in conjunction with specialized NMR experiments, enhances spectral resolution and sensitivity, enabling detailed studies of large and complex biomolecular systems.[3][4][5] These approaches are particularly valuable for studying intrinsically disordered proteins (IDPs), where the lack of a fixed tertiary structure makes characterization by other methods challenging.[6][7][8][9][10]
This document provides detailed application notes and protocols for conducting biomolecular NMR experiments using triply labeled asparagine to investigate protein structure, dynamics, and interactions.
I. Isotopic Labeling of Proteins with Triply Labeled Asparagine
Uniform or selective isotopic labeling is the first critical step for most biomolecular NMR studies. For proteins expressed in bacterial systems, this is typically achieved by growing the cells in a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source, ¹³C-glucose as the sole carbon source, and in D₂O-based media for deuteration.[3][4]
Protocol for Uniform Triple Labeling (¹³C, ¹⁵N, ²H):
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium using 99.9% D₂O.
-
Add Isotope Sources: Supplement the medium with ¹⁵NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2-4 g/L). For higher levels of deuteration, [U-¹³C₆, ²H]-glucose can be used.[3]
-
Inoculation and Growth: Inoculate the medium with an appropriate E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Protein Expression: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatographic techniques. During purification, the buffer should be H₂O-based to allow for the back-exchange of amide protons to ¹H, which is essential for many NMR experiments.[3]
Note on Selective Labeling: For very large proteins or specific research questions, selective labeling of asparagine can be beneficial. This can be achieved by using auxotrophic expression strains or by adding labeled L-asparagine to the growth medium.[11][12][13]
II. NMR Experiments for Asparagine Side-Chain Assignment and Characterization
The assignment of asparagine side-chain ¹H and ¹⁵N resonances is a prerequisite for more detailed structural and dynamic studies. Due to chemical shift degeneracy, especially in IDPs, conventional experiments are often insufficient.[6][7] Triple-resonance experiments that correlate the side-chain amides with the better-dispersed backbone resonances are highly effective.
A. 3D HN(CACBCGCO)NH₂ and 3D HN(COCACBCGCO)NH₂ Experiments for Side-Chain Assignment in IDPs:
These experiments create correlations between the side-chain amide protons (Hδ21/Hδ22) and nitrogen (Nδ2) of an asparagine residue and the backbone amide nitrogen of the same residue (i) and the following residue (i+1).[6] This allows for unambiguous assignment even in cases of severe spectral overlap.
Experimental Protocol:
-
Sample Preparation: Prepare a 0.5-1.0 mM sample of the triply labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Spectrometer Setup: These experiments are typically performed on high-field NMR spectrometers (≥600 MHz) equipped with a cryoprobe.
-
Pulse Sequences: Utilize the pulse sequences for the 3D HN(CACBCGCO)NH₂ and 3D HN(COCACBCGCO)NH₂ experiments as described in the literature.[6] Key parameters include:
-
Data Acquisition: Acquire the 3D data with appropriate spectral widths and resolution in each dimension.
-
Data Processing and Analysis: Process the data using NMR software (e.g., NMRPipe, SPARKY). Analyze the 3D spectra to trace the correlations from the backbone ¹⁵N resonances to the side-chain ¹H/¹⁵N resonances.
B. Solid-State NMR for Studying Asparagine in Amyloid Fibrils:
In insoluble systems like amyloid fibrils, solid-state NMR (ssNMR) is the technique of choice. Fast Magic-Angle Spinning (MAS) experiments can be used to detect the side-chain amide protons of asparagine.[1][2]
Experimental Protocol:
-
Sample Preparation: Prepare uniformly ¹³C, ¹⁵N labeled amyloid fibrils of the protein of interest.
-
Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a fast MAS probe (e.g., 110 kHz).[1]
-
Experiment: A proton-detected 3D NCOCX experiment can be used to assign the side-chain ¹⁵N resonances.[1]
-
Data Analysis: Analyze the spectra to identify asparagine residues involved in hydrogen-bonded ladders, which often exhibit deshielded proton chemical shifts.[1][2]
III. Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from NMR experiments on triply labeled asparagine.
Table 1: Typical Chemical Shift Ranges for Asparagine Side-Chain Nuclei.
| Atom | Chemical Shift Range (ppm) | Notes |
| Hδ21 | 6.5 - 8.5 | The downfield shifted proton, often involved in hydrogen bonding.[14] |
| Hδ22 | 6.0 - 7.5 | The upfield shifted proton. |
| Nδ2 | 110 - 115 | |
| Cγ | ~37 | |
| Cβ | ~53 |
Note: Chemical shifts are highly sensitive to the local chemical environment, including hydrogen bonding and secondary structure.[1][14] For stereospecific assignment, a chemical shift difference of ≥0.40 ppm between Hδ21 and Hδ22 can be used with high confidence.[14][15]
Table 2: Representative Relaxation Data for Asparagine Side-Chains in Amyloid Fibrils.
| Residue | ¹⁵N R₁ρ (s⁻¹) | Proton T₂' (ms) | Interpretation |
| N226 | 10 ± 2 | 0.5 ± 0.1 | Rigid side-chain, likely involved in a stable hydrogen-bonded ladder.[1] |
| N262 | 12 ± 3 | 0.4 ± 0.1 | Rigid side-chain, part of the same ladder as N226.[1] |
| N243 | 30 ± 5 | 1.2 ± 0.2 | More flexible side-chain, not part of a rigid ladder.[1] |
| N279 | 25 ± 4 | 1.5 ± 0.3 | More flexible side-chain.[1] |
Data adapted from studies on HET-s(218–289) amyloid fibrils.[1] Lower ¹⁵N R₁ρ values indicate increased rigidity.
IV. Visualization of Pathways and Workflows
Diagram 1: Asparagine Ladder Formation in Amyloid Fibrils
Caption: Schematic of an asparagine ladder in amyloid fibrils.
Diagram 2: Experimental Workflow for Asparagine Side-Chain Assignment
Caption: Workflow for NMR assignment of asparagine side-chains.
V. Applications in Drug Development
The detailed characterization of asparagine residues by NMR can provide valuable insights for drug development:
-
Target Validation: Identifying key asparagine residues involved in protein-protein or protein-ligand interactions can help validate a drug target.
-
Structure-Based Drug Design: High-resolution structural information of asparagine side-chain conformations and their hydrogen-bonding networks can guide the design of small molecules that bind with high affinity and specificity.
-
Fragment Screening: NMR is a powerful tool for fragment-based drug discovery. Changes in the chemical shifts of asparagine side-chain amides upon the addition of small molecule fragments can be used to identify binders and map their binding sites.
-
Understanding Drug Resistance: Mutations involving asparagine residues can lead to drug resistance. NMR can be used to study the structural and dynamic consequences of such mutations, providing a basis for the design of next-generation inhibitors.
By providing atomic-level details on the structure and dynamics of asparagine residues, NMR spectroscopy, particularly with the aid of triple-labeling, is an indispensable tool for both basic research and pharmaceutical development.
References
- 1. Frontiers | Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR [frontiersin.org]
- 2. Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triple-Resonance NMR Experiments for Assignment of Asparagine and Glutamine Side-Chain NH2 Groups in Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
- 10. NMR illuminates intrinsic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereospecific assignment of the asparagine and glutamine sidechain amide protons in proteins from chemical shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating L-Asparagine-¹³C₄,¹⁵N₂,d₈ in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a stable isotope-labeled amino acid that serves as a powerful tool in metabolic research. By replacing specific carbon, nitrogen, and hydrogen atoms with their heavier, non-radioactive isotopes, this tracer allows for the precise tracking of asparagine's metabolic fate in vivo. These application notes provide a comprehensive overview of the uses of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models, particularly in the fields of oncology, neuroscience, and metabolic diseases. The detailed protocols herein are designed to guide researchers in the successful implementation of in vivo stable isotope tracing studies.
Applications
The primary applications of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models include:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled asparagine into downstream metabolites provides a dynamic view of metabolic pathways. This is particularly valuable for understanding how diseases or drug treatments alter cellular metabolism.
-
Pharmacodynamic (PD) Studies: In the context of therapies that target asparagine metabolism, such as the use of L-Asparaginase in leukemia treatment, L-Asparagine-¹³C₄,¹⁵N₂,d₈ can be used as an internal standard for the accurate quantification of endogenous asparagine levels in biological samples.[1] This allows for a precise assessment of the drug's efficacy in depleting its target.
-
Biomarker Discovery: By identifying metabolic pathways that are altered in disease states, stable isotope tracing can aid in the discovery of novel biomarkers for diagnosis, prognosis, or treatment response.
-
Understanding Asparagine Metabolism in Health and Disease: L-Asparagine-¹³C₄,¹⁵N₂,d₈ enables the investigation of asparagine's role in various physiological and pathological processes, including its contribution to the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo metabolic tracing studies with L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models. It is crucial to adapt these protocols to the specific research question and animal model.
Animal Handling and Acclimation
-
Animal Models: This protocol is applicable to various rodent models, including mice and rats. The choice of strain will depend on the specific research goals.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires a specific diet.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment to minimize stress-related metabolic changes.
Preparation and Administration of L-Asparagine-¹³C₄,¹⁵N₂,d₈
-
Reconstitution: Dissolve L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dosage and the administration volume. Ensure complete dissolution.
-
Dosage: The optimal dosage will vary depending on the animal model, the research question, and the analytical sensitivity. A common starting point for amino acid tracers is in the range of 25-100 mg/kg body weight. Pilot studies are recommended to determine the ideal dose for achieving sufficient isotopic enrichment in the tissues of interest.
-
Administration Route:
-
Intraperitoneal (IP) Injection: A common and relatively simple method for systemic delivery.
-
Intravenous (IV) Injection (Tail Vein): Provides rapid and complete bioavailability.
-
Oral Gavage: Suitable for studying intestinal absorption and first-pass metabolism.
-
Constant Infusion: For studies requiring steady-state isotopic enrichment, a continuous infusion via a catheter can be employed.
-
Experimental Workflow
A typical experimental workflow for a bolus administration of the tracer is as follows:
-
Fasting (Optional): A short fasting period (e.g., 4-6 hours) can help to reduce variability in baseline metabolite levels. However, the decision to fast should be considered carefully as it can alter metabolism.
-
Baseline Sample Collection (Optional): Collect baseline blood samples before tracer administration to determine natural isotopic abundance.
-
Tracer Administration: Administer the prepared L-Asparagine-¹³C₄,¹⁵N₂,d₈ solution via the chosen route.
-
Time-Course Sampling: Collect blood and tissues at various time points after administration to capture the dynamic changes in isotopic enrichment. The timing will depend on the metabolic pathways of interest, with earlier time points for rapid turnover pathways and later time points for slower processes.
-
Sample Collection and Quenching:
-
Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma.
-
Tissues: Rapidly excise tissues of interest and immediately snap-freeze them in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent post-mortem metabolic changes.
-
-
Sample Storage: Store all samples at -80°C until analysis.
Metabolite Extraction
-
Plasma: For plasma samples, a protein precipitation step is typically performed using a cold solvent like methanol (B129727) or acetonitrile.
-
Tissues:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at a high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analytical Methods
-
Mass Spectrometry (MS): The primary analytical technique for stable isotope tracing studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most common method for analyzing polar metabolites like amino acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, often requiring derivatization of the analytes.
-
-
Data Analysis: The raw data from the mass spectrometer will consist of mass-to-charge ratios (m/z) and their corresponding intensities. The analysis involves:
-
Peak Integration: To determine the area of the peaks corresponding to the different isotopologues of asparagine and its downstream metabolites.
-
Correction for Natural Abundance: The natural abundance of heavy isotopes must be corrected to accurately determine the enrichment from the tracer.
-
Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that is labeled with the stable isotope.
-
Data Presentation
Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide hypothetical examples of how to structure such data, based on expected outcomes from an in vivo study with labeled asparagine in a rodent cancer model.
Table 1: Isotopic Enrichment of Asparagine and Related Metabolites in Plasma
| Metabolite | Time Point | Fractional Enrichment (%) - Control Group (Mean ± SD) | Fractional Enrichment (%) - Treatment Group (Mean ± SD) |
| L-Asparagine-¹³C₄,¹⁵N₂ | 5 min | 85.2 ± 5.1 | 83.9 ± 6.2 |
| 30 min | 45.7 ± 4.8 | 48.1 ± 5.5 | |
| 60 min | 20.3 ± 3.1 | 22.5 ± 3.9 | |
| L-Aspartate-¹³C₄,¹⁵N₁ | 5 min | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 30 min | 10.5 ± 1.2 | 8.9 ± 1.1 | |
| 60 min | 15.8 ± 2.0 | 12.4 ± 1.8 | |
| L-Glutamate-¹³C₄,¹⁵N₁ | 5 min | 0.8 ± 0.2 | 0.6 ± 0.1 |
| 30 min | 4.2 ± 0.7 | 3.1 ± 0.5 | |
| 60 min | 7.9 ± 1.1 | 5.8 ± 0.9 |
Table 2: Isotopic Enrichment of TCA Cycle Intermediates in Tumor Tissue
| Metabolite | Time Point | Fractional Enrichment (%) - Control Group (Mean ± SD) | Fractional Enrichment (%) - Treatment Group (Mean ± SD) |
| Malate (M+4) | 30 min | 5.2 ± 0.9 | 3.1 ± 0.6 |
| 60 min | 8.7 ± 1.3 | 5.2 ± 0.8 | |
| Fumarate (M+4) | 30 min | 4.8 ± 0.8 | 2.9 ± 0.5 |
| 60 min | 8.1 ± 1.2 | 4.9 ± 0.7 | |
| Citrate (M+4) | 30 min | 3.5 ± 0.6 | 2.0 ± 0.4 |
| 60 min | 6.2 ± 1.0 | 3.5 ± 0.6 |
Visualizations
Asparagine Metabolic Pathway
The following diagram illustrates the central pathways of asparagine metabolism, including its synthesis from aspartate and glutamine, and its catabolism.
Caption: Central pathways of L-Asparagine metabolism.
Experimental Workflow Diagram
This diagram outlines the key steps in an in vivo stable isotope tracing experiment using L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a rodent model.
Caption: Workflow for in vivo stable isotope tracing.
Conclusion
The use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models offers a robust method for investigating the complexities of asparagine metabolism in vivo. The protocols and data presentation guidelines provided here serve as a foundation for researchers to design and execute rigorous and informative stable isotope tracing studies. By carefully considering the experimental design and employing sensitive analytical techniques, researchers can gain valuable insights into the roles of asparagine in health and disease, ultimately contributing to the development of new therapeutic strategies.
References
Application Notes and Protocols for the Use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of amino acids is critical in various fields of research, including metabolomics, clinical diagnostics, and drug development. L-Asparagine, a non-essential amino acid, plays a crucial role in cellular metabolism, protein synthesis, and neurotransmission. Its levels can be indicative of certain physiological or pathological states, such as inborn errors of metabolism or the efficacy of cancer therapies like L-asparaginase treatment.
Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a heavy-labeled analog of L-asparagine that serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides detailed application notes and protocols for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantitative analysis of L-asparagine in biological samples.
Applications
The use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard is applicable to a wide range of research areas:
-
Metabolomics: To accurately determine the absolute concentration of asparagine in cells, tissues, and biofluids, providing insights into metabolic pathways and cellular responses to stimuli.
-
Clinical Research: For the development of diagnostic assays for diseases associated with altered asparagine metabolism.
-
Drug Development: In pharmacokinetic and pharmacodynamic (PK/PD) studies of drugs that modulate amino acid metabolism, such as L-asparaginase, a key chemotherapeutic agent for acute lymphoblastic leukemia (ALL).[3][4][5] By accurately measuring asparagine depletion, researchers can assess the efficacy of the drug and investigate mechanisms of resistance.[3][4][5][6][7]
-
Nutritional Science: To study the impact of diet on asparagine levels and its metabolic fate.
Experimental Protocols
This section provides a comprehensive protocol for the quantification of L-asparagine in human plasma using L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard. The protocol can be adapted for other biological matrices such as cell culture media or tissue homogenates with appropriate modifications.
Materials and Reagents
-
L-Asparagine (analyte standard)
-
L-Asparagine-¹³C₄,¹⁵N₂,d₈ (internal standard)
-
LC-MS/MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid or 10% trichloroacetic acid)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-asparagine and L-Asparagine-¹³C₄,¹⁵N₂,d₈ in LC-MS/MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-asparagine by serially diluting the primary stock solution with water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of L-Asparagine-¹³C₄,¹⁵N₂,d₈ at a fixed concentration (e.g., 10 µg/mL) in water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8][9][10]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice is a silica-based column with an amide or cyano stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-10 min: Re-equilibrate at 95% B
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Asparagine: Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1[11]
-
L-Asparagine-¹³C₄,¹⁵N₂,d₈: Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 82.1 (Note: The exact mass shift will depend on the isotopic purity of the standard)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Data Analysis
-
Integrate the peak areas for both the analyte (L-asparagine) and the internal standard (L-Asparagine-¹³C₄,¹⁵N₂,d₈) for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of L-asparagine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for amino acid analysis using stable isotope-labeled internal standards.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µM) | Regression Model | R² |
| L-Asparagine | 0.5 - 500 | Linear (1/x²) | > 0.995 |
(Data synthesized from typical performance characteristics of similar assays)
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Quality Control | Nominal Conc. (µM) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 5 | 98.5 | 4.2 | 101.2 | 5.8 |
| Medium | 50 | 102.1 | 3.1 | 100.5 | 4.5 |
| High | 400 | 99.3 | 2.5 | 98.9 | 3.7 |
(Data synthesized from typical performance characteristics of similar assays)[12][13]
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (µM) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| L-Asparagine | 0.5 | 95.7 | 8.9 |
(Data synthesized from typical performance characteristics of similar assays)[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for L-asparagine quantification.
Asparagine Biosynthesis and L-Asparaginase Action
Caption: Asparagine metabolism and L-asparaginase action.
L-Asparaginase Resistance Mechanism
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid stress response genes promote L-asparaginase resistance in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. nebiolab.com [nebiolab.com]
- 13. ovid.com [ovid.com]
Unraveling Metabolic Fates: A Guide to Fluxomics using L-Asparagine-¹³C₄,¹⁵N₂,d₈
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting metabolic flux analysis (fluxomics) experiments using the stable isotope tracer L-Asparagine-¹³C₄,¹⁵N₂,d₈. This powerful tracer allows for the simultaneous tracking of carbon, nitrogen, and hydrogen atoms, offering a comprehensive view of asparagine's metabolic fate and its contribution to various cellular pathways.
Introduction to Fluxomics with Stable Isotope Tracers
Fluxomics is the quantitative study of metabolic flux rates in a biological system under specific conditions. By introducing a stable isotope-labeled substrate (tracer) into a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites.[1][2][3] This technique provides a dynamic understanding of cellular metabolism that cannot be achieved by measuring metabolite levels alone.[4] The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[5][6] L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a highly enriched tracer ideal for dissecting the intricate roles of asparagine in central carbon and nitrogen metabolism.
L-Asparagine is a non-essential amino acid crucial for protein synthesis and nitrogen transport.[7][8] In cancer cells, asparagine metabolism is often reprogrammed, making it a key target for therapeutic intervention.[9][10][11] By tracing the ¹³C, ¹⁵N, and deuterium (B1214612) (d) atoms from L-Asparagine-¹³C₄,¹⁵N₂,d₈, researchers can elucidate its contribution to the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and other vital cellular processes.
Experimental Design and Workflow
A successful fluxomics experiment requires careful planning and execution. The general workflow involves cell culture, tracer introduction, sample collection, metabolite extraction, and analysis by mass spectrometry.
Caption: A generalized workflow for a fluxomics experiment.
Metabolic Pathways of L-Asparagine
L-Asparagine is synthesized from aspartate and glutamine by asparagine synthetase (ASNS).[8][12] It can be catabolized back to aspartate by asparaginase, releasing ammonia.[8] Aspartate can then enter the TCA cycle via oxaloacetate or be used for the synthesis of other amino acids and nucleotides.[13] The ¹³C and ¹⁵N atoms from the labeled asparagine will be incorporated into these downstream metabolites, allowing for the quantification of their respective pathway fluxes.
Caption: Simplified metabolic pathways involving L-Asparagine.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Asparagine-¹³C₄,¹⁵N₂,d₈ (ensure high isotopic purity)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium. A minimum of 10⁶ cells is recommended for metabolomics experiments.[14]
-
Prepare the labeling medium by supplementing base medium lacking asparagine with a known concentration of L-Asparagine-¹³C₄,¹⁵N₂,d₈ and dFBS. The concentration of the tracer should be optimized based on the specific cell line's consumption rate.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined duration. The labeling time depends on the pathways of interest and the time required to reach isotopic steady state. This can range from minutes for glycolysis to several hours for the TCA cycle and nucleotide synthesis.[15] A time-course experiment is recommended to determine the optimal labeling duration.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to preserve the in-cell metabolite concentrations.[14][16]
Materials:
-
Cold quenching solution (e.g., 80% methanol (B129727) at -80°C, or cold saline)[17]
-
Cold extraction solvent (e.g., 80% methanol, acetonitrile (B52724):methanol:water mixture)
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the labeling medium from the cells.
-
Immediately add ice-cold quenching solution to the culture plate to arrest metabolism.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.
-
Discard the supernatant and add the cold extraction solvent to the cell pellet.
-
Vortex the mixture vigorously to lyse the cells and extract the metabolites.
-
Incubate the mixture on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites. The sample is now ready for analysis or can be stored at -80°C.
LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred analytical platform for targeted metabolomics and flux analysis due to its high sensitivity and specificity.[18][19][20]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[21]
General LC-MS/MS Parameters:
-
Chromatography: A HILIC (hydrophilic interaction liquid chromatography) column is often used for the separation of polar metabolites. A typical mobile phase gradient involves acetonitrile and water with additives like ammonium (B1175870) acetate.[6]
-
Mass Spectrometry: The mass spectrometer should be operated in both positive and negative ionization modes to cover a broad range of metabolites.[6] A full scan is used to detect all ions, followed by targeted MS/MS (or parallel reaction monitoring) to confirm the identity and quantify the isotopologues of specific metabolites. High resolution is crucial for separating isotopologues, especially when using combined ¹³C and ¹⁵N labeling.[21]
Data Presentation and Analysis
The raw mass spectrometry data must be processed to identify metabolites and determine the mass isotopologue distributions (MIDs).[6] The MID represents the fractional abundance of each isotopologue of a metabolite. This data is then corrected for the natural abundance of stable isotopes.[22]
Quantitative Data Summary
The following table provides an example of how to present the mass isotopologue distribution data for key metabolites downstream of asparagine metabolism. The values are hypothetical and for illustrative purposes only.
| Metabolite | Isotopologue | Unlabeled Control (%) | Labeled Sample (%) |
| Aspartate | M+0 | 98.9 | 10.2 |
| M+1 | 1.0 | 5.3 | |
| M+2 | 0.1 | 8.1 | |
| M+3 | 0.0 | 12.5 | |
| M+4 | 0.0 | 63.9 | |
| Malate | M+0 | 99.1 | 45.7 |
| M+1 | 0.8 | 20.1 | |
| M+2 | 0.1 | 15.4 | |
| M+3 | 0.0 | 10.3 | |
| M+4 | 0.0 | 8.5 | |
| Glutamate | M+0 | 98.5 | 90.1 |
| M+1 | 1.3 | 5.2 | |
| M+2 | 0.2 | 4.7 |
M+n represents the metabolite with 'n' heavy isotopes incorporated.
Metabolic Flux Calculation
The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used to calculate the relative or absolute metabolic fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to the model.[23][24][25]
Conclusion
Fluxomics experiments using L-Asparagine-¹³C₄,¹⁵N₂,d₈ provide an unparalleled level of detail into the metabolic contributions of this crucial amino acid. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust stable isotope tracing studies. By carefully considering experimental design, optimizing protocols, and employing rigorous data analysis, scientists can gain significant insights into cellular metabolism in both healthy and diseased states, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways [frontiersin.org]
- 3. Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy L-Asparagine-13C4,15N2,d3 (monohydrate) [smolecule.com]
- 8. PathWhiz [smpdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metabolomic Profiling of Asparagine Deprivation in Asparagine Synthetase Deficiency Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 14. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 22. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: L-Asparagine-13C4,15N2,d8 for Studying Asparaginase Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia (ALL). Its efficacy relies on the depletion of circulating asparagine, an amino acid essential for the proliferation of leukemic cells which often lack sufficient asparagine synthetase (ASNS) activity. However, the development of resistance to asparaginase (B612624) is a significant clinical challenge, frequently leading to treatment failure. A primary mechanism of acquired resistance is the upregulation of ASNS, enabling cancer cells to synthesize their own asparagine and thereby survive in an asparagine-depleted environment.[1][2][3][4]
The stable isotope-labeled L-Asparagine-13C4,15N2,d8 serves as a powerful tool to investigate the dynamics of asparagine metabolism in asparaginase-sensitive and -resistant cancer cells. By tracing the metabolic fate of this labeled asparagine, researchers can precisely quantify the rate of de novo asparagine synthesis, providing a direct measure of ASNS activity in living cells. These insights are crucial for understanding the mechanisms of resistance, identifying biomarkers of resistance, and developing novel therapeutic strategies to overcome it.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of asparaginase resistance.
Key Applications
-
Quantification of de novo Asparagine Synthesis: Directly measure the rate of asparagine synthesis in asparaginase-resistant and -sensitive cell lines.
-
Metabolic Flux Analysis: Trace the incorporation of labeled carbon and nitrogen from this compound into downstream metabolites, providing a comprehensive view of metabolic reprogramming in resistant cells.[5]
-
Screening for ASNS Inhibitors: Evaluate the efficacy of small molecule inhibitors of ASNS by measuring the reduction in labeled asparagine synthesis.
-
Biomarker Discovery: Identify metabolic signatures associated with asparaginase resistance that could serve as predictive biomarkers.
Signaling Pathway in Asparaginase Resistance
A key signaling pathway involved in asparaginase resistance is the amino acid response (AAR) pathway. Depletion of asparagine and glutamine by asparaginase activates this stress-response pathway, leading to the increased translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of ASNS, driving the de novo synthesis of asparagine and promoting cell survival.
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines the general workflow for studying asparaginase resistance using this compound.
Quantitative Data Summary
The following table provides representative data on the quantification of de novo asparagine synthesis in asparaginase-sensitive and -resistant leukemia cell lines using this compound. Note: This data is illustrative and may not represent the results of a single specific study.
| Cell Line | Asparaginase Sensitivity | ASNS Protein Expression (Relative to Sensitive) | De Novo Asparagine Synthesis Rate (pmol/10^6 cells/hr) | Fold Increase in Synthesis |
| CCRF-CEM | Sensitive | 1x | 5.2 ± 0.8 | 1.0 |
| CCRF-CEM/ASNase | Resistant | 15.3x | 78.5 ± 6.1 | 15.1 |
| NALM-6 | Sensitive | 1x | 8.1 ± 1.2 | 1.0 |
| NALM-6/ASNase | Resistant | 12.8x | 102.4 ± 9.5 | 12.6 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Asparaginase Treatment
-
Cell Lines:
-
Asparaginase-sensitive (e.g., CCRF-CEM, NALM-6) and their resistant counterparts (e.g., CCRF-CEM/ASNase, NALM-6/ASNase).
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Procedure:
-
Culture cells to a density of 0.5 x 10^6 cells/mL.
-
For asparaginase treatment, add L-asparaginase to the culture medium at a final concentration of 1 IU/mL and incubate for 24 hours.
-
Maintain a parallel untreated control culture.
-
For the resistant cell line, maintain a low concentration of asparaginase in the culture medium (e.g., 0.1 IU/mL) to maintain the resistant phenotype.
-
Protocol 2: Stable Isotope Labeling with this compound
-
Materials:
-
This compound (ensure high isotopic purity).
-
Asparagine-free RPMI-1640 medium.
-
-
Procedure:
-
After asparaginase treatment (or control incubation), centrifuge the cells at 300 x g for 5 minutes and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in asparagine-free RPMI-1640 medium supplemented with 10% dialyzed FBS.
-
Add this compound to a final concentration of 100 µM.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 3: Metabolite Extraction
-
Materials:
-
Ice-cold 80% methanol (B129727).
-
Ice-cold PBS.
-
-
Procedure:
-
After incubation with the labeled asparagine, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis for Labeled Asparagine
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
-
Chromatography Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 80% B to 20% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Asparagine (M+0): Q1: 133.1 m/z -> Q3: 74.1 m/z
-
Labeled Asparagine (M+14): Q1: 147.1 m/z -> Q3: 88.1 m/z
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both unlabeled (M+0) and labeled (M+14) asparagine.
-
Calculate the fractional labeling of asparagine: Fractional Labeling = [Peak Area (M+14)] / [Peak Area (M+0) + Peak Area (M+14)].
-
The rate of de novo asparagine synthesis can be determined by quantifying the amount of labeled asparagine produced over the incubation time, normalized to cell number.
-
Conclusion
The use of this compound in conjunction with mass spectrometry-based metabolomics provides a robust and quantitative method for elucidating the mechanisms of asparaginase resistance. By enabling the direct measurement of de novo asparagine synthesis, this stable isotope tracer offers invaluable insights for researchers and drug developers working to overcome this critical challenge in cancer therapy. The protocols outlined in this document provide a framework for conducting these studies, which can be adapted and optimized for specific experimental needs.
References
- 1. [Determination of asparagine synthetase in leukemic cells as indicator of successful enzyme therapy in hemoblastoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Mass spectrometric quantification of asparagine synthetase in circulating leukemia cells from acute lymphoblastic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Protein Turnover with Labeled Asparagine
Introduction
Protein turnover, the continuous process of protein synthesis and degradation, is a fundamental aspect of cellular homeostasis. The ability to accurately quantify the turnover rates of individual proteins is crucial for understanding cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic drugs. Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a powerful technique for measuring proteome dynamics.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled asparagine to quantify protein turnover rates.
Asparagine is a non-essential amino acid that plays a vital role in protein synthesis and nitrogen metabolism.[3][4] By introducing asparagine labeled with heavy isotopes (e.g., ¹⁵N or ¹³C) into a biological system, newly synthesized proteins will incorporate this "heavy" amino acid. The rate of incorporation can be precisely measured over time using mass spectrometry, allowing for the calculation of protein synthesis rates and half-lives.[5][6] This method, often referred to as dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (dynamic SILAC) or metabolic labeling in animal models, provides a dynamic view of the proteome that complements traditional protein abundance measurements.[7][8]
Asparagine Metabolism and Incorporation Pathway
Understanding the metabolic pathway of asparagine is essential for designing and interpreting protein turnover experiments. Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[4][9] When labeled asparagine is supplied, it enters the intracellular amino acid pool and is incorporated into newly synthesized proteins by ribosomes. The catabolism of asparagine back to aspartate is catalyzed by asparaginase.
References
- 1. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein turnover methods in single-celled organisms: dynamic SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Asparagine? [synapse.patsnap.com]
- 4. Asparagine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic SILAC for global assessment of proteome turnover | Dynamic SILAC, Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PathWhiz [smpdb.ca]
Troubleshooting & Optimization
Technical Support Center: Preventing Isotope Scrambling of Labeled Asparagine in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent isotope scrambling when using labeled asparagine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotope scrambling in the context of labeled asparagine?
A1: Isotope scrambling refers to the redistribution of stable isotopes (e.g., ¹³C, ¹⁵N) from their original positions in a labeled asparagine molecule to other atoms within the asparagine molecule itself or to other molecules. This occurs due to various metabolic processes within the cell. For example, the amide nitrogen of ¹⁵N-labeled asparagine could be transferred to other amino acids, or the ¹³C carbon backbone could be metabolized and incorporated into other compounds. This scrambling can lead to inaccurate measurements in stable isotope tracing studies, making it difficult to correctly interpret metabolic pathways.[1][2]
Q2: What are the primary metabolic pathways that can cause isotope scrambling of labeled asparagine?
A2: The two primary enzymes involved in asparagine metabolism are asparagine synthetase (ASNS) and asparaginase (B612624) (ASPG).
-
Asparagine Synthetase (ASNS): This enzyme synthesizes asparagine from aspartate and glutamine.[3][4] If you are using ¹³C or ¹⁵N-labeled glutamine as a tracer, the label can be incorporated into newly synthesized asparagine, which can be a desired outcome. However, if you are tracing labeled asparagine, the reverse reaction or other interconnected pathways could lead to scrambling.
-
Asparaginase (ASPG): This enzyme hydrolyzes asparagine into aspartate and ammonia (B1221849).[5][6][7] If you are using ¹⁵N-amide-labeled asparagine, asparaginase activity can release the labeled nitrogen as ¹⁵N-ammonia. This labeled ammonia can then be used by glutamine synthetase to produce ¹⁵N-glutamine, which can, in turn, donate the label to other molecules, leading to widespread scrambling.[8]
Interconnected pathways of central carbon metabolism, such as the TCA cycle, can also contribute to the scrambling of ¹³C labels from the asparagine backbone.[1]
Q3: How can I detect if my labeled asparagine is undergoing scrambling?
A3: Isotope scrambling is typically detected using mass spectrometry (MS). By analyzing the mass isotopologue distribution of asparagine and other related metabolites, you can identify unexpected labeling patterns. For example, if you are using ¹⁵N-amide-labeled asparagine, the presence of the ¹⁵N label in the backbone of other amino acids would indicate scrambling. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the isotopic label within a molecule, providing more definitive evidence of scrambling.[9][10][11]
Q4: Can my sample preparation method contribute to isotope scrambling?
A4: Yes, improper sample quenching and metabolite extraction can be a significant source of isotope scrambling. If metabolic enzymes are not inactivated quickly and completely, they can continue to process labeled asparagine and other metabolites, leading to scrambling that is an artifact of the sample preparation process.[1] Rapid quenching of metabolism is crucial.
Troubleshooting Guides
Issue 1: I am observing significant scrambling of the ¹⁵N label from my amide-labeled asparagine to other amino acids.
| Potential Cause | Troubleshooting Steps |
| High Asparaginase Activity: The enzyme asparaginase is hydrolyzing your labeled asparagine, releasing labeled ammonia which is then incorporated into other amino acids.[5][6][7] | 1. Optimize Cell Culture Media: Supplementing your culture media with unlabeled glutamine can help to dilute the pool of labeled ammonia, reducing its incorporation into other amino acids.[8] 2. Use Asparaginase Inhibitors: While not always feasible for in-cell experiments, consider the use of asparaginase inhibitors if your experimental design allows. |
| Glutamine Synthetase Activity: The labeled ammonia released by asparaginase is being used by glutamine synthetase to produce labeled glutamine, a major nitrogen donor.[8] | 1. Supplement with Unlabeled Glutamine: As mentioned above, this will reduce the enrichment of the glutamine pool with the scrambled label. 2. Consider Cell Line Choice: Different cell lines have varying levels of asparaginase and glutamine synthetase activity. If possible, choose a cell line with lower activity of these enzymes. |
Issue 2: The carbon backbone of my ¹³C-labeled asparagine appears to be entering other metabolic pathways.
| Potential Cause | Troubleshooting Steps |
| Metabolism of Aspartate: Asparagine can be converted to aspartate, which is an intermediate in the TCA cycle and other pathways.[5] | 1. Shorten Labeling Time: Reduce the incubation time with the labeled asparagine to minimize the extent to which it is metabolized through downstream pathways. 2. Use Metabolic Inhibitors: If your experimental question allows, you can use inhibitors of specific enzymes in the TCA cycle to block the further metabolism of the labeled aspartate. |
| Incomplete Metabolic Quenching: Enzymes remain active during sample harvesting, leading to continued metabolism of the labeled asparagine.[1] | 1. Implement Rapid Quenching: Flash-freeze cell monolayers with liquid nitrogen to halt metabolic activity almost instantaneously.[1] See the detailed protocol below. 2. Use Cold Solvents: Perform all extraction steps with ice-cold solvents to keep enzymatic activity to a minimum. |
Experimental Protocols
Protocol 1: Media Formulation to Minimize ¹⁵N-Amide Asparagine Scrambling
This protocol is designed to minimize the scrambling of the amide nitrogen from labeled asparagine by providing an excess of unlabeled nitrogen sources.
Materials:
-
Base cell culture medium (lacking asparagine and glutamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹⁵N₂-L-Asparagine (or other desired labeled asparagine)
-
Unlabeled L-Glutamine
-
Other necessary supplements (e.g., penicillin/streptomycin)
Procedure:
-
Prepare the base medium according to the manufacturer's instructions.
-
Supplement the medium with the desired concentration of ¹⁵N₂-L-Asparagine.
-
Crucially, supplement the medium with a high concentration of unlabeled L-Glutamine (e.g., 2-4 mM). This will provide a large pool of unlabeled nitrogen, reducing the re-incorporation of any scrambled ¹⁵N-ammonia.[8]
-
Add dFBS and other supplements to their final concentrations.
-
Filter-sterilize the complete medium before use.
-
Culture cells for a sufficient period to allow for equilibration with the labeled medium.
Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction
This protocol is essential to prevent enzymatic activity from causing isotope scrambling during sample preparation.[1]
Materials:
-
Liquid nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. Perform this step as quickly as possible (less than 10 seconds).
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and carefully pour liquid nitrogen directly onto the cells to flash-freeze them.
-
Metabolite Extraction: a. Transfer the frozen cell dish to a container with dry ice to keep it frozen. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS).
Data Presentation
Table 1: Effect of Unlabeled Glutamine on ¹⁵N-Asparagine Side-Chain Labeling and Scrambling
| Concentration of Unlabeled Glutamine in Medium | Isotopic ¹⁵N/¹⁴N-Labeling Ratio of Asparagine Side-Chains |
| Low | 62% |
| High | 35% |
Data adapted from a study on selective ¹⁵N-labeling, demonstrating that increasing unlabeled glutamine can reduce the incorporation of labeled nitrogen into asparagine, a strategy that can be repurposed to reduce scrambling from a labeled asparagine source.[8]
Visualizations
Caption: Metabolic pathways leading to isotope scrambling of labeled asparagine.
Caption: Recommended workflow to minimize isotope scrambling during experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine synthetase: Function, structure, and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 18O isotope effect in 13C nuclear magnetic resonance spectroscopy: mechanistic studies on asparaginase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multiple mass spectral line method for determining positional specific activities in stable isotope-labeled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Low Incorporation Efficiency of L-Asparagine-13C4,15N2,d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation efficiency of L-Asparagine-13C4,15N2,d8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low incorporation efficiency of heavy-labeled L-Asparagine?
Low incorporation efficiency of this compound can stem from several factors, primarily related to cell culture conditions and the metabolic characteristics of the cell line being used. Key reasons include:
-
Incomplete Adaptation to SILAC Medium: Cells may not have undergone a sufficient number of cell divisions in the heavy-labeled medium to fully incorporate the labeled asparagine into their proteome. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[1][2]
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Presence of Unlabeled Asparagine: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including asparagine, which will compete with the labeled version. It is crucial to use dialyzed FBS to minimize the concentration of free amino acids.[1]
-
Endogenous Asparagine Synthesis: Many cell lines can synthesize their own asparagine from aspartate and glutamine via the enzyme asparagine synthetase (ASNS).[3][4][5] This de novo synthesis will dilute the pool of heavy-labeled asparagine, leading to lower incorporation.
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Amino Acid Transporter Expression: The rate of L-asparagine uptake from the culture medium is dependent on the expression levels of specific amino acid transporters on the cell surface.[3] Insufficient transporter expression can limit the intracellular availability of the labeled amino acid.
-
Amino Acid Instability: Asparagine can deaminate non-enzymatically in cell culture medium, which can affect its availability for protein synthesis.[6]
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Cell Health and Proliferation Rate: Poor cell growth or a slow proliferation rate in the SILAC medium can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acid.[7][8]
Q2: How can I assess the incorporation efficiency of this compound?
To accurately determine the incorporation efficiency, a small aliquot of the cell lysate from the "heavy" labeled culture should be analyzed by mass spectrometry before mixing it with the "light" sample.[2] By analyzing the isotopic envelopes of peptides containing asparagine, you can calculate the percentage of incorporation of the heavy-labeled amino acid. An incorporation rate of over 97% is ideal.
Q3: Are there alternatives to using L-Asparagine for SILAC labeling?
While L-arginine and L-lysine are the most commonly used amino acids for SILAC because trypsin cleaves at these residues, ensuring most peptides are labeled, other amino acids can be used depending on the experimental goals.[9][10] However, if asparagine-specific analysis is not the primary objective, using labeled arginine and lysine (B10760008) is the standard and most robust method for comprehensive proteome quantification.
Q4: Can the concentration of this compound in the medium be increased to improve incorporation?
Increasing the concentration of the labeled asparagine in the culture medium can be a strategy to enhance its uptake and incorporation.[11] However, it is important to note that excessively high concentrations of a single amino acid can potentially alter cellular metabolism and physiology.[8][11] Therefore, optimization of the concentration is recommended for each specific cell line and experimental condition.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low incorporation efficiency of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low overall incorporation of heavy asparagine across all proteins. | Incomplete adaptation to SILAC medium. | Ensure cells have undergone at least 5-6 cell divisions in the heavy medium to achieve maximal incorporation.[1][2] |
| Presence of unlabeled asparagine in the medium. | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[1] | |
| High endogenous asparagine synthesis. | Consider using cell lines with low asparagine synthetase (ASNS) activity. Alternatively, if experimentally feasible, siRNA-mediated knockdown of ASNS could be explored.[4] | |
| Variable incorporation efficiency between different experiments. | Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and medium preparation. |
| Degradation of L-asparagine in the medium. | Prepare fresh SILAC medium and avoid prolonged storage.[2][6] | |
| Poor cell growth and viability in the SILAC medium. | Sensitivity of cells to the dialyzed serum or custom medium formulation. | Gradually adapt the cells to the SILAC medium by mixing it with their regular medium in increasing proportions.[7] Supplementing the medium with purified growth factors might also be beneficial.[1] |
| Low incorporation in specific proteins or protein populations. | Differential protein turnover rates. | Increase the labeling time to allow for the incorporation into proteins with slower turnover. |
| Sub-optimal amino acid concentrations in the medium. | Optimize the concentration of all amino acids in the custom SILAC medium to ensure they are not limiting for protein synthesis.[12] |
Experimental Protocols
Protocol 1: Adaptation of Cells to Heavy SILAC Medium
-
Prepare SILAC Media: Prepare "light" and "heavy" SILAC media using a DMEM or RPMI-1640 base medium lacking L-asparagine. Re-supplement the "light" medium with unlabeled L-asparagine and the "heavy" medium with this compound at the desired concentration. Both media should be supplemented with dialyzed FBS.
-
Initial Cell Culture: Begin by culturing the cells in the "light" SILAC medium to adapt them to the base medium and dialyzed serum.
-
Transition to Heavy Medium: Once the cells are growing robustly in the "light" medium, split a confluent plate of cells into two separate dishes. Culture one dish in the "light" medium (control) and the other in the "heavy" medium.
-
Cell Passaging: Passage the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure maximal incorporation of the labeled amino acid in the heavy-labeled population.[1]
-
Assess Incorporation Efficiency: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, perform tryptic digestion, and analyze the peptides by mass spectrometry to determine the percentage of heavy asparagine incorporation. A labeling efficiency of >95% is recommended before proceeding with the main experiment.[2]
Protocol 2: General Workflow for a SILAC Experiment
-
Cell Culture and Treatment: Once complete incorporation is confirmed, grow the "light" and "heavy" labeled cell populations. Apply the experimental treatment to one of the populations.
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of the lysates from the "light" and "heavy" populations. Mix equal amounts of protein from both lysates.[1]
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino acids supply in culture media is not a limiting factor in the matrix synthesis of engineered cartilage tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
Technical Support Center: L-Asparagine-¹³C₄,¹⁵N₂,d₈
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for L-Asparagine-¹³C₄,¹⁵N₂,d₈.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for L-Asparagine-¹³C₄,¹⁵N₂,d₈?
A1: The molecular weight of L-Asparagine-¹³C₄,¹⁵N₂,d₈ is 146.12 g/mol . Therefore, the expected protonated precursor ion ([M+H]⁺) in positive ionization mode is approximately m/z 147.1.
Q2: How can I predict the major product ions for MRM analysis?
A2: The fragmentation of L-Asparagine typically involves the neutral loss of the side chain amide group (loss of CONH₂) and subsequent loss of CO. For L-Asparagine-¹³C₄,¹⁵N₂,d₈, you can predict the corresponding labeled fragment ions. A common transition for unlabeled L-Asparagine is m/z 133 -> 74. For the fully labeled version, a primary fragmentation would likely involve the loss of the heavily labeled side chain amide group. A product ion scan experiment is essential to determine the most abundant and stable product ions for your specific instrument and conditions.
Q3: What type of liquid chromatography is recommended for L-Asparagine-¹³C₄,¹⁵N₂,d₈?
A3: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique for underivatized L-Asparagine. HILIC provides good retention and separation of polar analytes like amino acids.
Q4: What are typical mobile phases for HILIC separation of amino acids?
A4: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller percentage of an aqueous buffer. The aqueous portion often contains a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and MS sensitivity. The gradient usually starts with a high organic concentration, which is gradually decreased to elute the polar analytes.
Q5: My L-Asparagine-¹³C₄,¹⁵N₂,d₈ internal standard is showing a different retention time from the unlabeled L-Asparagine. Is this normal?
A5: While stable isotope-labeled standards are chemically similar to their unlabeled counterparts, slight chromatographic shifts can occur, especially with highly deuterated compounds. This "isotope effect" is more pronounced with deuterium (B1214612) labeling than with ¹³C or ¹⁵N labeling. Optimizing your chromatographic method to ensure co-elution is crucial for accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of L-Asparagine-¹³C₄,¹⁵N₂,d₈.
Issue 1: Low or No Signal for L-Asparagine-¹³C₄,¹⁵N₂,d₈
| Possible Cause | Suggested Solution |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values in your MRM method. Perform a direct infusion of a standard solution to confirm the correct precursor ion and to optimize source parameters (e.g., capillary voltage, gas flows, temperature). |
| Poor Ionization | Experiment with both positive and negative ionization modes, although positive mode is typically better for amino acids. Adjust the mobile phase pH with additives like formic acid (for positive mode) to enhance protonation and improve signal intensity. |
| Sample Degradation | Prepare fresh standards and samples. L-Asparagine can be susceptible to degradation, especially in solution. Ensure proper storage conditions (e.g., -20°C or -80°C) for stock solutions. |
| Instrument Contamination | If you observe a sudden drop in signal, your LC or MS system may be contaminated. Flush the LC system and clean the ion source according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects, which can cause peak distortion. Optimize the mobile phase composition, including the buffer concentration and pH, to improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting or tailing. |
| Column Degradation | If peak shape deteriorates over time, the analytical column may be degraded. Replace the column with a new one of the same type. Using a guard column can help extend the life of your analytical column. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or the concentration of the buffer can help mitigate these effects. |
Issue 3: Inaccurate Quantification
| Possible Cause | Suggested Solution |
| Crosstalk | Crosstalk occurs when the signal from the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard, or vice versa.[1] This can happen if the isotopic purity of the standard is low or if there is in-source fragmentation. To check for this, inject a high concentration of the unlabeled analyte and monitor the MRM transition of the labeled standard. If a signal is observed, you may need to use a different product ion or adjust your chromatography to separate the two compounds. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard. Ensure that your sample preparation method effectively removes interfering matrix components. If matrix effects are still present, ensure that the analyte and internal standard co-elute perfectly so that they are affected similarly. |
| Non-Linearity of Standard Curve | If your calibration curve is not linear, it could be due to detector saturation at high concentrations or issues with the integration of very small peaks at low concentrations. Adjust the concentration range of your calibration standards or consider using a weighted regression model. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for L-Asparagine-¹³C₄,¹⁵N₂,d₈
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Ion Source Parameters: Acquire mass spectra in positive full scan mode to identify the [M+H]⁺ ion (expected around m/z 147.1). Optimize ion source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the signal intensity of the precursor ion.
-
Product Ion Scan: Select the precursor ion (m/z 147.1) and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy: For each of the most intense product ions, perform a collision energy optimization experiment. This involves acquiring MRM data while ramping the collision energy over a range (e.g., 5-50 eV) to find the value that produces the highest signal intensity for that specific transition.
-
Select MRM Transitions: Choose at least two of the most intense and specific MRM transitions for quantification and confirmation.
Protocol 2: Development of a HILIC-MS/MS Method
-
Column Selection: Install a HILIC column (e.g., an amide-based or bare silica (B1680970) column, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Initial Gradient: Start with a generic gradient (e.g., 95% B to 50% B over 10 minutes) at a flow rate of 0.3-0.5 mL/min.
-
Injection and Analysis: Inject a mixture of unlabeled L-Asparagine and L-Asparagine-¹³C₄,¹⁵N₂,d₈ and acquire data using the optimized MRM transitions.
-
Method Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal peak shape, resolution, and retention time.
Visualizations
Caption: Workflow for LC-MS/MS Method Development.
References
Technical Support Center: NMR Signal Overlap with Labeled Asparagine
Welcome to the technical support center for troubleshooting signal overlap in NMR experiments involving isotopically labeled asparagine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their NMR studies.
Frequently Asked Questions (FAQs)
Q1: Why are the side-chain amide signals of asparagine (Asn) prone to overlap in my NMR spectra?
A1: The side-chain amide protons (Hδ21 and Hδ22) of asparagine residues often present challenges in NMR spectroscopy due to several factors:
-
Chemical Shift Degeneracy: The chemical environments of Asn side-chain amides can be very similar throughout a protein, leading their signals to resonate in a crowded region of the 1H-15N HSQC spectrum.[1][2]
-
Conformational Dynamics: The side chain of asparagine can undergo rotation around the Cγ-Nδ bond, which can lead to line broadening and further complicate spectral analysis.[3]
-
Proximity to Backbone Amides: The resonance region of Asn/Gln side chains can overlap with that of backbone amides, making unambiguous assignment difficult.[1]
Q2: What are the initial, simple steps I can take to try and resolve overlapping asparagine signals?
A2: Before moving to more complex methods, consider these initial troubleshooting steps:
-
Optimize Sample Conditions: Adjusting the sample's pH, temperature, or salt concentration can alter the chemical environment of individual residues, potentially inducing chemical shift changes that resolve overlap.[4]
-
Change NMR Solvent: Using a different solvent system can sometimes induce differential chemical shifts.[5] However, this is often not feasible for protein samples.
-
Increase Magnetic Field Strength: If available, collecting data on a higher field spectrometer will increase spectral dispersion and can resolve some overlapping peaks.[2][4]
Q3: How can isotopic labeling strategies help with asparagine signal overlap?
A3: Isotopic labeling is a powerful tool to simplify complex NMR spectra. For asparagine, several strategies can be employed:
-
Selective 15N-Labeling: You can selectively label only the asparagine residues with 15N. This dramatically simplifies the 1H-15N HSQC spectrum, as only signals from asparagine (and any other selectively labeled amino acids) will be visible.[6][7]
-
Reverse Labeling: In this approach, you provide 15N-labeled precursors in the growth media along with unlabeled asparagine. This results in all amino acids except asparagine being labeled, effectively removing its signals from the spectrum to help assign other peaks.
-
Fractional Deuteration: Perdeuteration (labeling with 2H) with subsequent back-exchange of amide protons can significantly sharpen lines and reduce overlap by removing many proton-proton couplings and relaxation pathways.[8][9]
Troubleshooting Guides
Issue 1: Severe overlap of Asn side-chain signals with each other and with backbone amide signals in a 2D 1H-15N HSQC.
Solution: Employ higher-dimensionality NMR experiments to add more resolving power.
Workflow for Resolving Severe Overlap
Caption: Workflow for resolving severe NMR signal overlap.
Experimental Protocol: 3D HNCO Experiment
A 3D HNCO experiment is a triple-resonance NMR experiment that correlates the amide proton (HN) and nitrogen (N) of a residue with the carbonyl carbon (CO) of the preceding residue. This provides an additional chemical shift dimension to resolve overlap present in a 2D 1H-15N HSQC.
-
Sample Preparation: Prepare a uniformly 13C, 15N-labeled protein sample in a suitable buffer.
-
Spectrometer Setup: Tune and match the probe for 1H, 13C, and 15N. Set the temperature as required for protein stability.
-
Pulse Sequence: Use a standard 3D HNCO pulse sequence.
-
Acquisition Parameters (Example for a ~20 kDa protein on a 600 MHz spectrometer):
-
Spectral Widths: 1H: 14 ppm, 15N: 35 ppm, 13C (CO): 20 ppm.
-
Number of Points: 1H (direct): 1024, 15N (indirect): 64, 13C (indirect): 128.
-
Acquisition Time: ~24-48 hours, depending on sample concentration.
-
-
Processing: Process the 3D FID using software like TopSpin, Mnova, or NMRPipe.[10][11][12] This involves Fourier transformation in all three dimensions, phasing, and baseline correction.
-
Analysis: Analyze the 3D spectrum to resolve individual peaks that were overlapping in the 2D projection.
Quantitative Data: Impact of Higher Dimensionality on Resolving Power
| Experiment Type | Number of Frequency Dimensions | Typical Resolution Improvement over 2D HSQC | Common Application |
| 2D 1H-15N HSQC | 2 (1H, 15N) | Baseline | Initial screening and assignment of small proteins. |
| 3D HNCO | 3 (1H, 15N, 13CO) | High | Resolves overlap by spreading peaks along the 13CO dimension.[13] |
| 3D HN(CO)CA | 3 (1H, 15N, 13Cα) | High | Correlates to the Cα of the preceding residue. |
| 4D HN(CO)CA(CON)CA | 4 (1H, 15N, 13Cα, 13CO) | Very High | Provides an additional dimension for extremely crowded spectra.[14] |
Issue 2: My protein is large (>30 kDa), and even with 3D NMR, I have significant line broadening and overlap, particularly for asparagine residues.
Solution: Use a combination of deuteration and Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments.
Logical Relationship for Large Protein NMR Strategy
References
- 1. Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transverse relaxation optimized spectroscopy of NH2 groups in glutamine and asparagine side chains of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 12. spincore.com [spincore.com]
- 13. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 14. Pseudo-4D triple resonance experiments to resolve HN overlap in the backbone assignment of unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in mass spec with labeled standards
Welcome to the Technical Support Center for Quantitative Mass Spectrometry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of matrix effects using stable isotope-labeled (SIL) internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often undetected, components in the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of a quantitative assay.[3][4] These effects are a major concern in LC-MS analysis, especially when using electrospray ionization (ESI), which is particularly susceptible.[1][3] The interfering components can be endogenous substances from the biological sample (like phospholipids, salts, or proteins) or exogenous materials introduced during sample preparation.[2][5][6]
Q2: How do stable isotope-labeled (SIL) internal standards correct for matrix effects?
A: A stable isotope-labeled (SIL) internal standard (IS) is a version of the analyte where one or more atoms have been replaced with their heavy, non-radioactive isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[7][8] The core principle is that the SIL-IS is chemically and physically almost identical to the analyte.[9] Therefore, it experiences the same variations during sample preparation, chromatography, and ionization.[7]
By adding a known amount of SIL-IS to every sample at the beginning of the workflow, it co-elutes with the analyte and is subjected to the same degree of ion suppression or enhancement.[10] Since the mass spectrometer can distinguish between the analyte and the heavier IS, the final quantification is based on the ratio of the analyte's peak area to the IS's peak area.[7][11] This ratiometric approach normalizes the signal variability, providing an accurate measurement even when the absolute signal intensity fluctuates due to matrix effects.[11]
Q3: When is the best time to add the SIL internal standard to my sample?
A: The SIL internal standard should be added to the sample as early as possible in the analytical workflow.[7][11] For most applications, this means adding the IS to the biological matrix (e.g., plasma, urine) before any sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7] Adding the IS at the very beginning ensures that it can account for analyte losses or variability throughout the entire process, from extraction efficiency to instrumental analysis.[12]
Q4: What are the key characteristics of a good SIL internal standard?
A: An ideal SIL internal standard should have several key features:
-
Chemical Identity: It should be chemically identical to the analyte, differing only in isotopic composition.[11]
-
Isotopic Stability: The labels (e.g., deuterium) must be placed in positions on the molecule where they will not be lost or exchanged with protons from the solvent or matrix.[8] For example, labels should not be on heteroatoms like oxygen or nitrogen.[8]
-
Sufficient Mass Difference: The mass difference between the IS and the analyte should be large enough (typically ≥ 3 Da) to be easily resolved by the mass spectrometer and to avoid any signal overlap from the natural isotopic distribution of the analyte.[11]
-
Co-elution: The IS should co-elute perfectly with the analyte.[9] Chromatographic separation, sometimes seen with deuterium-labeled standards due to the "isotope effect," can lead to incomplete correction if the analyte and IS experience different matrix effects at slightly different retention times.[9][11]
-
High Purity: The SIL-IS should be free of any unlabeled analyte, as this would artificially inflate the analyte's signal and lead to inaccurate quantification.[8]
Troubleshooting Guide
Problem: How do I quantitatively measure matrix effects in my assay?
Solution: The most accepted method for quantifying matrix effects is the post-extraction addition experiment.[2] This experiment isolates the effect of the matrix on the MS signal by comparing the analyte's response in a clean solution to its response in a solution containing the extracted matrix components.
The "Matrix Factor" (MF) is calculated to determine the extent of suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2] See the detailed protocol below for performing this experiment.
Problem: My analyte signal is highly variable between different biological sample lots. Is this a matrix effect?
Solution: Yes, this is a strong indication of variable matrix effects. Different lots of a biological matrix (e.g., plasma from different donors) can have different compositions of endogenous materials, leading to varying degrees of ion suppression or enhancement between samples.[1]
Troubleshooting Steps:
-
Confirm Variability: Use the post-extraction addition protocol (described below) to calculate the Matrix Factor for at least six different lots of your blank biological matrix.[2] A high coefficient of variation (%CV) in the MF across the lots confirms inter-lot variability.
-
Enhance Sample Cleanup: Your current sample preparation method may not be sufficient to remove the interfering components. Consider a more rigorous technique, such as switching from simple protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13][14]
-
Optimize Chromatography: Improve the chromatographic separation to move the analyte's peak away from regions of high ion suppression.[4] A post-column infusion experiment can help identify at what retention times suppression is most severe.[6][13]
Problem: I see significant ion suppression even with a SIL internal standard. What are the possible causes?
Solution: While a SIL-IS is designed to correct for matrix effects, its ability to do so can be compromised under certain conditions.
Troubleshooting Steps:
-
Check for Chromatographic Separation: The most common issue is a slight separation in retention time between the analyte and the IS, often due to the deuterium (B1214612) isotope effect.[9] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to different degrees of suppression and an inaccurate ratio.[9]
-
Assess Extraction Recovery Differences: In rare cases, the analyte and the SIL-IS can have different extraction recoveries from the matrix. This can be evaluated by comparing the IS response in an extracted matrix sample to its response in a clean, post-spiked sample.
-
Evaluate IS Concentration: Ensure the concentration of the internal standard is appropriate. If the IS signal is too low, its measurement precision may be poor. If it is too high, it could potentially compete with the analyte for ionization, especially at the low end of the calibration curve.
Experimental Protocols
Protocol: Quantifying Matrix Effects using a Post-Extraction Addition Experiment
This protocol allows for the quantitative assessment of matrix effects by calculating the Matrix Factor (MF).[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the SIL-IS at a known concentration (e.g., mid-QC level) into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the analyte and SIL-IS to the same final concentration as Set A.[2]
-
Set C (Pre-Spike Matrix): Spike the blank biological matrix with the analyte and SIL-IS before the sample preparation procedure. (This set is used to evaluate recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate the Matrix Factor (MF): The MF is the ratio of the peak area of an analyte in the presence of the matrix to its peak area in a clean solution.[2][13]
-
Analyte MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
-
Calculate the IS-Normalized Matrix Factor: To assess how well the IS corrects for the matrix effect, calculate the IS-Normalized MF.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
An IS-Normalized MF close to 1.0 with low variability (%CV) across different matrix lots indicates effective correction.
-
Data Presentation
Table 1: Representative Data from a Matrix Effect Experiment
This table summarizes fictional but realistic data from a post-extraction addition experiment, demonstrating the impact of ion suppression in human plasma and the effective correction by a SIL internal standard.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized MF |
| Set A: Neat Solution (n=6) | 1,250,000 | 1,310,000 | 0.954 | 1.00 (Reference) | 1.00 (Reference) |
| Set B: Post-Spike Plasma Lot 1 (n=6) | 612,500 | 648,000 | 0.945 | 0.49 (Suppression) | 0.991 |
| Set B: Post-Spike Plasma Lot 2 (n=6) | 775,000 | 812,000 | 0.954 | 0.62 (Suppression) | 1.000 |
| Set B: Post-Spike Plasma Lot 3 (n=6) | 550,000 | 583,000 | 0.943 | 0.44 (Suppression) | 0.988 |
| Average %CV of Analyte Peak Area (Set B) | 18.2% | - | - | - | - |
| Average %CV of Analyte/IS Ratio (Set B) | - | - | 0.6% | - | - |
Interpretation: The data shows significant ion suppression for the analyte (Matrix Factor 0.44-0.62). However, the SIL-IS experiences the same suppression, resulting in a consistent Analyte/IS ratio. The final IS-Normalized MF is very close to 1.0, and the variability (%CV) of the ratio is extremely low (0.6%) compared to the high variability of the absolute analyte signal (18.2%), demonstrating successful correction for matrix effects.
Visualizations
Workflow for SIL Internal Standard Use
Caption: Standard workflow for using a SIL-IS in quantitative mass spectrometry.
Mechanism of Matrix Effect Correction
Caption: Conceptual diagram of ratiometric correction for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Correcting for Natural Isotope Abundance in Tracer Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for natural isotope abundance in tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it a concern in tracer studies?
Q2: How is the correction for natural isotope abundance performed?
A2: The correction is a computational process that removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[1] This is most commonly achieved using a correction matrix method.[1] The correction matrix is calculated based on the metabolite's chemical formula and the well-established natural abundance of each element's isotopes.[1] This matrix effectively deconvolutes the measured MID, separating the signal originating from the isotopic tracer from the signal due to natural abundance.[1]
Q3: What information is essential to perform the correction accurately?
A3: To perform an accurate correction for natural isotope abundance, you will need the following:
-
The chemical formula of the metabolite: This is crucial for determining the number of each type of atom (e.g., carbon, nitrogen, oxygen) in the molecule.[1]
-
The measured mass isotopologue distribution (MID): This is the raw data from your mass spectrometer, which shows the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[1]
-
The natural abundance of the isotopes for each element: These are known constants.[1] A table of common isotopic abundances is provided below.
-
The isotopic purity of the tracer (if known): Tracers are often not 100% pure, and accounting for this improves the accuracy of the correction.[1]
Troubleshooting Guides
Issue 1: My corrected data contains negative values for some isotopologues.
-
Possible Cause: This is a common issue that can arise from noise in the mass spectrometry data, particularly for peaks with low intensity.[1] The correction algorithm, when applied to noisy data, can sometimes produce small negative numbers.[1]
-
Troubleshooting Steps:
-
Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.
-
Use Iterative Correction Methods: Some software packages offer iterative correction methods designed to handle noisy data and prevent the generation of negative values by adjusting the data to be non-negative at each step.[3]
-
Flatten and Renormalize: A widely accepted approach is to set any negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1][3]
-
Issue 2: The calculated isotopic enrichment seems unexpectedly high or low.
-
Possible Cause 1: Incorrect Tracer Purity. Assuming 100% purity for a tracer that is, for instance, 98% pure, will lead to an overestimation of the tracer's contribution and result in an inaccurate correction.[1]
-
Troubleshooting Steps:
-
Verify Tracer Purity: Whenever possible, use the tracer purity value provided by the manufacturer in your correction calculations. Many software tools provide an option to input this value.[1]
-
-
Possible Cause 2: Incomplete Correction for All Elements. If a metabolite contains elements other than the tracer element that have significant natural isotopes (e.g., oxygen, nitrogen, sulfur), and these are not included in the correction matrix, the results will be inaccurate.[1]
-
Troubleshooting Steps:
-
Use a Comprehensive Correction Algorithm: Ensure that your software accounts for the natural abundance of all relevant isotopes, not just the one you are tracing.[1]
-
Issue 3: I am having difficulty correcting data from dual-isotope tracing experiments (e.g., using both ¹³C and ¹⁵N).
-
Possible Cause: Low-resolution mass spectrometry data can make it impossible to distinguish between isotopologues that have the same nominal mass but different elemental compositions (e.g., a metabolite with one ¹³C versus one ¹⁵N).[1]
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry: For dual-isotope tracing experiments, high-resolution mass spectrometry is often necessary to resolve the different isotopologues.[1]
-
Use Specialized Software: Ensure your correction software is capable of handling multiple tracers simultaneously. Tools like IsoCorrectoR and Corna are designed for such applications.[4][5]
-
Data Presentation
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Biological Systems.
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[6]
Experimental Protocols
Protocol: Correcting for Natural Isotope Abundance in a ¹³C-Tracer Experiment
This protocol outlines the key steps for a typical stable isotope tracing experiment using a ¹³C-labeled substrate in cell culture, followed by data correction.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) at a known concentration.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism, for example, by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a metabolite extraction using a suitable method (e.g., a biphasic extraction with methanol, chloroform, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Acquire data in a way that allows for the quantification of the different mass isotopologues for each metabolite of interest.
-
-
Data Processing and Correction:
-
Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.
-
Use a specialized software tool (e.g., IsoCorrectoR, IsoCor) to correct the MIDs for natural isotope abundance.[1]
-
Input the following information into the software:
-
The chemical formula for each metabolite.
-
The measured MID for each metabolite.
-
The isotopic purity of the tracer (if known).
-
-
The software will then output the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. biorxiv.org [biorxiv.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Navigating Complex Mass Spectra from Labeled Metabolites
Welcome to the Technical Support Center, your resource for troubleshooting and guidance on dealing with complex mass spectra from isotopically labeled metabolites. This center is designed for researchers, scientists, and drug development professionals to find answers to common challenges encountered during mass spectrometry-based metabolomics experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: Why am I observing low or no isotopic incorporation in my target metabolites?
Answer: Low or incomplete labeling is a frequent challenge in tracer experiments. Several factors can contribute to this issue. Consider the following potential causes and solutions:
-
Inadequate Labeling Time: The time required to reach isotopic steady-state varies significantly across different metabolic pathways. While pathways like glycolysis may reach equilibrium within minutes, others such as lipid synthesis can take much longer.[1]
-
Solution: Conduct a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest and cell type.[1]
-
-
Suboptimal Cell Culture Conditions: The health and metabolic activity of your cells directly influence nutrient uptake and labeling efficiency.
-
Solution: Ensure your cells are healthy and in the exponential growth phase. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled versions of your tracer.[1]
-
-
Incorrect Tracer Concentration: The concentration of the labeled precursor in the culture medium may be insufficient for effective incorporation.
-
Solution: Use a medium that completely replaces the unlabeled nutrient with its labeled counterpart at a similar concentration.[1]
-
-
Metabolic Rerouting: Cells may utilize alternative metabolic pathways that bypass the expected incorporation of the label.
-
Solution: Consult metabolic pathway databases and relevant literature to investigate potential alternative metabolic routes in your specific experimental model.[1]
-
Question: My mass spectra show a complex mixture of partially and fully labeled species, making quantification difficult. What is the cause and how can I fix it?
Answer: The presence of a mixed population of labeled species often indicates issues with the labeling process itself or with sample handling.
-
Incomplete Labeling: As mentioned previously, insufficient labeling time is a primary cause of a heterogeneous population of labeled and unlabeled metabolites.[1]
-
Solution: Optimize the labeling duration by performing detailed time-course experiments.[1]
-
-
Back-Exchange of Isotope with Environment: A critical issue can be the loss of the isotopic label and its replacement with the naturally abundant isotope from the surrounding environment (e.g., ¹⁸O replaced by ¹⁶O from water) during sample preparation and analysis. This can happen if enzymatic activity is not properly quenched.[1]
Question: I am observing significant variability in my results between replicate samples. What are the likely sources of this variation?
Answer: High variability can be introduced at multiple stages of your experimental workflow.
-
Inconsistent Cell Culture: Differences in cell number, confluency, or the metabolic state between your replicate cultures will lead to variable labeling.
-
Solution: Standardize your cell culture and harvesting procedures meticulously to ensure consistency across all replicates.
-
-
Matrix Effects in the Mass Spectrometer: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to either suppression or enhancement of its signal and causing inconsistent quantification.[1][4]
-
Solution: Use matrix-matched standards for calibration to compensate for these effects. Additionally, optimizing your chromatographic separation can help to resolve the analyte of interest from interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for my labeled metabolite?
A1: The expected mass shift depends on the specific isotope used and the number of atoms incorporated into the metabolite. Each incorporated atom will increase the mass of the metabolite compared to its unlabeled counterpart. For example, each incorporated ¹³C atom increases the mass by approximately 1.00335 Da, while each ¹⁸O atom increases the mass by about 2.0043 Da.[1]
Q2: How can I confirm that an observed mass shift is due to isotopic labeling and not another modification or an artifact?
A2: To confirm that the mass shift is from your isotopic label, you should always analyze an unlabeled control sample in parallel with your labeled samples. The mass shift should only be present in the labeled samples.[1] Additionally, the isotopic pattern of the labeled metabolite should be consistent with the incorporation of the specific isotope you are using.[1]
Q3: What are the best practices for quenching metabolism to prevent isotope back-exchange?
A3: The ideal quenching method should immediately halt all enzymatic activity without causing cell lysis or leakage of intracellular metabolites.[2][5] Commonly used and effective methods include:
-
Cold Solvent Quenching: Rapidly adding an ice-cold solvent, such as methanol (B129727) or a methanol/water mixture, to the cells.[2][6]
-
Fast Filtration followed by Quenching: For suspension cells, this involves rapidly separating the cells from the medium via filtration before quenching them in a cold solvent.[2]
-
Liquid Nitrogen Quenching: Snap-freezing cells in liquid nitrogen is a very effective way to instantly stop metabolism.[1][3]
Q4: Can I use an internal standard that has the same isotopic label as my tracer for quantification?
A4: This is generally not recommended. The purpose of a tracer experiment is to measure the incorporation of the label into the metabolite pool, not the absolute concentration. Using an internal standard with the same label as your tracer would interfere with the measurement of the experimentally incorporated isotope.[1] It is better to use an internal standard with a different stable isotope label (e.g., ¹³C, ¹⁵N, or ²H) if you need to perform absolute quantification alongside your labeling experiment.[1]
Data Presentation
Table 1: Expected Mass Shifts for Common Isotopes in Metabolomics
| Isotope | Unlabeled Isotope | Labeled Isotope | Mass Difference (Da) |
| Carbon | ¹²C | ¹³C | ~1.00335 |
| Nitrogen | ¹⁴N | ¹⁵N | ~0.99703 |
| Oxygen | ¹⁶O | ¹⁸O | ~2.0043 |
| Hydrogen | ¹H | ²H (Deuterium) | ~1.00628 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general framework for SILAC experiments.[7][8][9][10][11]
-
Media Preparation: Prepare two types of culture media: a "light" medium containing natural amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and a "heavy" medium where these are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[10]
-
Experimental Treatment: Apply your experimental conditions (e.g., drug treatment vs. control) to the respective cell populations.
-
Cell Harvesting and Lysis: Harvest and lyse the "light" and "heavy" cell populations separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[10]
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
Protocol 2: Metabolite Quenching and Extraction from Adherent Cells
This protocol is a widely used method for halting metabolism and extracting metabolites from adherent cell cultures.[1][2][5][12]
-
Aspirate Medium: Quickly remove the culture medium from the cells.
-
Wash Cells: Briefly wash the cell monolayer with an ice-cold saline solution (e.g., 0.9% NaCl) to remove any remaining extracellular metabolites.
-
Quenching: Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[2]
-
Metabolite Extraction: Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[2]
-
Cell Scraping: Using a pre-chilled cell scraper, scrape the cell lysate from the wells.
-
Collect Lysate: Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.
Visualizations
Caption: A generalized workflow for a labeled metabolomics experiment.
Caption: A decision tree for troubleshooting low isotopic labeling.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimization of Cell Lysis for Metabolomics with Labeled Asparagine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cell lysis for metabolomics studies involving labeled asparagine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cell lysis and metabolite extraction process.
Problem 1: Low Yield of Labeled Asparagine and Other Metabolites
Possible Cause: Incomplete cell lysis. If the cell membrane is not sufficiently disrupted, a significant portion of the intracellular metabolites, including labeled asparagine, will be lost during centrifugation steps, leading to an underestimation of their concentrations.[1]
Solution:
-
Assess Lysis Efficiency:
-
Microscopic Examination: Directly observe a small aliquot of the cell suspension under a phase-contrast microscope after lysis to check for intact cells. For a more quantitative assessment, use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (blue-stained) cells.[1]
-
Protein Quantification: Perform a Bradford or BCA protein assay on the supernatant of the lysate after centrifugation. A higher protein concentration indicates a greater release of intracellular contents.[1]
-
Nucleic Acid Release: Measure the amount of DNA or RNA in the lysate supernatant using spectrophotometry as an indicator of cell disruption.[1]
-
-
Optimize Lysis Method:
-
If lysis is incomplete (<95%), consider switching to a more rigorous method or optimizing your current protocol. For example, if using a solvent-based lysis, incorporating a mechanical disruption step like sonication or bead beating might be necessary, especially for cells that are difficult to lyse.[1]
-
Ensure that the parameters of your chosen method are optimized. For sonication, this includes power, duration, and pulse settings. For bead beating, consider the bead size, material, and agitation speed.[1]
-
Problem 2: Inconsistent Metabolite Profiles Between Replicates
Possible Cause 1: Inconsistent cell detachment method for adherent cells. The method used to detach adherent cells from a culture plate is a critical step that can introduce significant variability.[2]
Solution:
-
Standardize Detachment Protocol:
-
Cell Scraping: This is often the preferred mechanical method as it is quick and less likely to cause metabolite leakage if performed rapidly in a cold buffer.[1][2]
-
Trypsinization: If using this enzymatic method, be aware that it can alter the cell membrane and potentially lead to the leakage of intracellular metabolites.[1][3] If trypsinization is necessary, ensure the incubation time is minimized and consistent across all samples.
-
-
Studies have shown that the detachment method can have a greater impact on the final metabolic profile than the lysis method itself.[2] Therefore, maintaining consistency in your detachment protocol is crucial for reproducible results.[1]
Possible Cause 2: Ongoing enzymatic activity during sample preparation. The rapid turnover of metabolites requires that all enzymatic activity be stopped instantly and completely during sample collection.[4]
Solution:
-
Implement a Robust Quenching Protocol:
-
Quenching is designed to inactivate enzymes and terminate cellular metabolism.[3]
-
Immediately after cell harvesting and washing, quench the cells by using a cold solvent. A common and effective method is quenching in 60% methanol (B129727) supplemented with 0.85% ammonium (B1175870) bicarbonate at -40°C.[5]
-
Snap freezing the cell pellet in liquid nitrogen is another highly effective method to halt metabolism quickly.[6][7]
-
Problem 3: Suspected Degradation of Labeled Asparagine
Possible Cause: Asparaginase activity or other enzymatic degradation during sample handling. Asparagine can be hydrolyzed back to aspartate by the enzyme asparaginase.[8][9] If not properly quenched, this and other enzymatic activities can alter metabolite concentrations.
Solution:
-
Effective and Rapid Quenching: This is the most critical step to prevent enzymatic degradation. The use of ice-cold solvents like methanol not only helps in quenching but also in the simultaneous extraction of metabolites.[1][10]
-
Maintain Cold Temperatures: All steps following quenching, including cell lysis and centrifugation, should be performed at low temperatures (e.g., on ice or at 4°C) to minimize any residual enzyme activity.[11]
-
Use of Protease Inhibitors: While not always standard in metabolomics, if protein analysis is also being performed from the same lysate, the addition of protease inhibitors can help maintain protein integrity.[11] For metabolomics, ensure the inhibitors do not interfere with downstream analysis like mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in sample preparation for metabolomics?
A1: The most critical initial step is quenching , which is the rapid and immediate cessation of all metabolic activity. Due to the high turnover rates of many metabolites, any delay or inefficiency in quenching can lead to a metabolic profile that does not accurately represent the physiological state of the cells at the time of harvesting.[4][6] Effective quenching is typically achieved by a rapid change in temperature, for example, by adding a very cold solvent like -40°C to -80°C methanol or by snap-freezing the cells in liquid nitrogen.[6][10]
Q2: How do I choose the best cell lysis method for my experiment?
A2: The optimal lysis method depends on the cell type and the specific metabolites of interest.[1]
-
For mammalian cells , which lack a cell wall, solvent-based lysis (e.g., with cold methanol or methanol/chloroform mixtures) or gentle mechanical methods like sonication or repeated freeze-thaw cycles are often sufficient.[1][12]
-
For cells with tougher cell walls , such as yeast, bacteria, or plant cells, more vigorous mechanical disruption like bead beating is often required for efficient lysis.[1][13]
It is crucial to choose a method that not only efficiently lyses the cells but also preserves the stability of the target metabolites.[1]
Q3: Can I use detergents for cell lysis in a metabolomics study?
A3: While detergents are effective for cell lysis, they can interfere with downstream analyses, particularly mass spectrometry.[1][11] If their use is unavoidable, it may be necessary to remove them before analysis, which can be achieved through methods like dialysis or ion-exchange chromatography, although these extra steps can risk sample loss or alteration.[11] For most metabolomics applications, solvent-based extraction or mechanical lysis methods are preferred.
Q4: How many cells do I need for a metabolomics experiment?
A4: While metabolites are abundant, their concentration in cells can be low. A minimum of 1 million (10^6) cells are typically recommended for metabolomics experiments. To ensure that a wide range of metabolites can be detected, it is often suggested to collect around 10 million (10^7) cells.[3]
Q5: For adherent cells, is it better to use trypsin or a cell scraper for detachment?
A5: For metabolomics, using a cell scraper is generally recommended over trypsin. Trypsin digestion can damage the cell membrane, leading to the leakage of intracellular metabolites and a lower extraction efficiency.[1][3] Scraping the cells directly into a cold quenching solution minimizes metabolite loss and better preserves the intracellular metabolic profile.[7]
Data Summary
Table 1: Comparison of Common Cell Lysis Methods for Metabolomics
| Lysis Method | Principle | Suitable Cell Types | Advantages | Disadvantages |
| Solvent Extraction | Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins. | All cell types | Efficiently quenches enzymatic activity and extracts metabolites in a single step.[1] | May not be sufficient for complete lysis of cells with tough walls without mechanical aid.[1] |
| Sonication | High-frequency sound waves create cavitation, which disrupts cells. | Bacteria, Mammalian Cells[1] | Efficient and suitable for small volumes.[1] | Can generate heat, potentially degrading metabolites; may not be suitable for all cell types.[1] |
| Bead Beating | Agitation with small beads physically grinds the cells open. | Yeast, Fungi, Bacteria, Plant Cells[1] | Highly effective for cells that are difficult to lyse.[1] | Can generate significant heat requiring cooling; may release interfering substances from the beads.[1] |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[12] | Mammalian Cells | Simple method requiring no special equipment. | Can be time-consuming and may not be as efficient for all cell types; can affect certain metabolites.[1] |
| Detergent-based Lysis | Detergents solubilize the lipids in the cell membrane, causing lysis. | Mammalian Cells, Bacteria[1] | Simple and effective.[1] | Detergents can interfere with downstream analyses like mass spectrometry and may need to be removed.[1][11] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Cold Methanol and Scraping
This protocol is adapted for adherent cells to minimize metabolite leakage and ensure rapid quenching.
-
Preparation: Prepare an ice-cold solution of 80% methanol in water and cool it to -80°C.[10]
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Washing: Quickly remove the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular metabolites. Immediately aspirate the PBS.[7]
-
Quenching and Lysis: Add 1 mL of the cold 80% methanol solution to the dish. Place the dish on ice for 5-10 minutes to ensure complete quenching and lysis.[10]
-
Collection: Using a cell scraper, scrape the cells off the dish into the methanol solution.[7]
-
Transfer: Pipette the resulting cell lysate/methanol mixture into a microcentrifuge tube.[7]
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for subsequent analysis (e.g., by LC-MS).
-
Storage: Store the metabolite extract at -80°C until analysis.
Protocol 2: Lysis of Suspension Cells using Liquid Nitrogen and Sonication
This protocol is suitable for suspension cells and incorporates mechanical disruption for efficient lysis.
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Quickly wash the cell pellet with ice-cold PBS to remove media components.
-
Quenching: Immediately snap freeze the cell pellet in liquid nitrogen to halt all metabolic activity.[6][7]
-
Lysis Buffer Addition: Add an appropriate volume of a mass spectrometry-compatible lysis buffer (e.g., 50 mM Ammonium Bicarbonate) to the frozen pellet.[14]
-
Sonication: Place the tube on ice and perform probe sonication. A typical protocol would be 3 cycles of 15 seconds on and 5-15 seconds off at a low power setting (e.g., 20%) to prevent overheating.[14]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.[14]
-
Supernatant Collection: Collect the supernatant containing the metabolites for further analysis.
-
Storage: Store the extract at -80°C.
Visualizations
Caption: Experimental workflow for metabolomics sample preparation.
Caption: Simplified metabolic pathway of labeled asparagine.
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. PathWhiz [smpdb.ca]
- 9. Asparagine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell lysis techniques | Abcam [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Validation & Comparative
L-Asparagine-13C4,15N2,d8: A Comprehensive Comparison Guide for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Asparagine-13C4,15N2,d8 as a quantification standard, particularly in mass spectrometry-based applications. We will delve into its performance characteristics, compare it with alternative standards, and provide supporting experimental data and protocols.
The Gold Standard: Stable Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for quantitative bioanalysis. The fundamental principle of IDMS is the addition of a known amount of a SIL internal standard to a sample at the earliest stage of preparation. Because the SIL internal standard is chemically identical to the analyte of interest, it experiences nearly identical processing and analysis conditions, including extraction efficiency, ionization suppression or enhancement, and chromatographic retention. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL internal standard, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.
This compound is a heavily labeled analog of L-asparagine, incorporating four 13C atoms, two 15N atoms, and eight deuterium (B1214612) (d) atoms. This significant mass shift of +14 Da from the unlabeled L-asparagine ensures that its mass spectrometric signal is clearly distinguishable from that of the endogenous analyte, preventing cross-contribution and ensuring accurate measurement.
Performance Comparison of L-Asparagine Quantification Standards
The selection of an internal standard is a critical step in developing a robust quantitative assay. While this compound is an excellent choice, it is important to understand its performance in the context of other available stable isotope-labeled standards for L-asparagine. The primary alternatives include standards with different degrees and types of isotopic labeling, such as those labeled only with 13C and 15N, or only with deuterium.
Key Performance Parameters:
-
Accuracy: The closeness of a measured value to a standard or known value.
-
Precision: The closeness of two or more measurements to each other.
The following table summarizes representative performance data for L-asparagine quantification using stable isotope-labeled internal standards in LC-MS/MS assays. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, matrices, and instrumentation.
| Internal Standard Type | Analyte | Matrix | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |
| L-aspartic acid-2,3,3-d3 | L-asparagine | Human Plasma | 0.28 - 5.65 | 2.17 - 6.46 | 89.85 - 104.8 | 93.98 - 103.5 | [1] |
| [13C, 15N]-labeled amino acids | L-asparagine | Mouse Plasma | < 15 | < 15 | 85 - 115 | 85 - 115 | [2] |
Considerations for Different Labeling Strategies:
-
Heavy Atom (13C, 15N) Labeling: Internal standards labeled with heavy atoms like 13C and 15N are often considered the ideal choice. Their physicochemical properties are virtually identical to the unlabeled analyte, ensuring they co-elute perfectly during chromatographic separation. This co-elution is crucial for the effective correction of matrix effects, which can cause ion suppression or enhancement and are a major source of inaccuracy in LC-MS analysis.
-
Deuterium (D) Labeling: Deuterated standards are also widely used and are generally more cost-effective to synthesize. However, a potential drawback is the "deuterium isotope effect," which can cause a slight shift in chromatographic retention time between the deuterated standard and the non-deuterated analyte.[3][4] If this separation occurs, the analyte and the internal standard may elute into regions of the chromatogram with different matrix effects, leading to inaccurate quantification.[5] The risk of this "differential matrix effect" is a critical consideration during method development. For this compound, the high degree of deuteration could potentially lead to a more pronounced isotope effect.
-
Combined Heavy Atom and Deuterium Labeling (e.g., this compound): This "heavy" labeling approach provides a significant mass difference, which is advantageous in avoiding any potential for isotopic crosstalk. However, the presence of deuterium still carries the potential for chromatographic shifts. The inclusion of 13C and 15N helps to mitigate reliance solely on deuterium.
For the highest accuracy, especially in complex biological matrices, a standard labeled with 13C and/or 15N is often preferred to a deuterated one. However, with careful chromatographic method development to ensure co-elution, deuterated standards can also provide excellent results.
Experimental Protocols
A robust and reliable quantification of L-asparagine requires a well-validated experimental protocol. Below is a representative methodology for the analysis of L-asparagine in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of L-asparagine from other matrix components and potential isomers.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Asparagine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. For example, 133.1 -> 74.0.
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. For example, 147.1 -> 84.0.
-
-
The specific collision energy and other MS parameters should be optimized for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous L-asparagine and the this compound internal standard.
-
Calculate the peak area ratio (L-asparagine / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of a series of known standards.
-
Determine the concentration of L-asparagine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for L-asparagine quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
This compound is a high-quality internal standard for the accurate and precise quantification of L-asparagine in complex biological matrices. Its high degree of isotopic labeling provides a significant mass shift, minimizing the risk of spectral interference. While the presence of deuterium atoms may introduce a slight chromatographic shift compared to the unlabeled analyte, this can be mitigated with careful method development. For applications demanding the highest level of accuracy, particularly in the presence of significant matrix effects, stable isotope-labeled standards incorporating only heavy atoms (13C and 15N) may be considered a superior alternative. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the complexity of the sample matrix, the desired level of accuracy and precision, and cost considerations. A thorough method validation is essential to ensure the chosen standard performs adequately for its intended purpose.
References
- 1. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Validating Metabolic Flux Models: L-Asparagine-¹³C₄,¹⁵N₂,d₈ vs. Conventional Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Metabolic flux analysis relies on the introduction of substrates labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), into a biological system. As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and the relative flux through each.
The ideal tracer provides maximal information about the metabolic pathways of interest. While ¹³C-labeled glucose and glutamine are the most common tracers for central carbon metabolism, the use of multiply-labeled amino acids like L-Asparagine-¹³C₄,¹⁵N₂,d₈ offers the potential for more comprehensive and simultaneous tracking of carbon, nitrogen, and hydrogen atoms through interconnected metabolic networks.
Comparison of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with Conventional Tracers
While direct experimental comparisons of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other tracers are not yet widely available in the scientific literature, a qualitative and theoretical comparison can be made based on the known principles of MFA and the metabolic roles of asparagine, glucose, and glutamine.
Table 1: Qualitative Comparison of Isotopic Tracers for Metabolic Flux Analysis
| Feature | L-Asparagine-¹³C₄,¹⁵N₂,d₈ | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine |
| Primary Pathways Traced | Asparagine metabolism, amino acid biosynthesis, TCA cycle anaplerosis, nitrogen metabolism, redox reactions. | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA cycle, serine biosynthesis. | TCA cycle anaplerosis, glutaminolysis, amino acid metabolism, nitrogen metabolism. |
| Isotopes | ¹³C, ¹⁵N, ²H | ¹³C | ¹³C, (sometimes ¹⁵N) |
| Key Advantages | - Simultaneously traces carbon, nitrogen, and hydrogen pathways.- Provides insights into redox metabolism via deuterium labeling.- Can elucidate the interplay between amino acid and central carbon metabolism. | - Traces the backbone of central carbon metabolism.- Well-established protocols and extensive literature.- Provides a broad overview of glucose utilization. | - Key tracer for anaplerotic flux into the TCA cycle.- Crucial for studying cancer cell metabolism.- Can be combined with ¹⁵N to trace nitrogen fate. |
| Potential Limitations | - Limited direct comparative data available.- Potentially more complex data analysis due to multiple labels.- Cellular uptake and metabolism can be cell-type specific. | - Limited information on nitrogen metabolism.- Does not directly probe redox state. | - May not efficiently label all central carbon metabolism pathways.- Interconversion with glutamate (B1630785) can complicate analysis. |
| Best Suited For | - In-depth analysis of amino acid metabolism and its connections to central carbon and nitrogen pathways.- Studies investigating redox balance and its impact on metabolism.- Validating complex metabolic models requiring simultaneous multi-element tracing. | - General screening of central carbon metabolism.- Studies focused on glycolysis and the pentose phosphate pathway. | - Investigating TCA cycle dynamics and anaplerosis.- Studies on cancer metabolism and glutamine addiction. |
Table 2: Hypothetical Performance Comparison in Specific Metabolic Pathways
The following table presents a hypothetical comparison of the expected performance of each tracer in resolving fluxes in key metabolic pathways. This is based on the known metabolism of each substrate and the principles of isotopic labeling.
| Metabolic Pathway | L-Asparagine-¹³C₄,¹⁵N₂,d₈ | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine |
| Glycolysis | Low | High | Low |
| Pentose Phosphate Pathway | Low | High | Low |
| TCA Cycle (Anaplerosis) | High | Moderate | High |
| Amino Acid Biosynthesis | High | Moderate | High |
| Nitrogen Metabolism | High | None | High (if ¹⁵N labeled) |
| Redox Metabolism (NADH/NADPH) | High | Low | Low |
Experimental Protocols
A generalized protocol for a steady-state metabolic flux analysis experiment using a labeled amino acid tracer in cultured mammalian cells is provided below. This protocol should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 50-60% confluency.
-
Media Preparation: Prepare the isotopic labeling medium by supplementing basal medium (lacking the amino acid to be traced) with the desired concentration of the labeled amino acid (e.g., L-Asparagine-¹³C₄,¹⁵N₂,d₈) and dialyzed fetal bovine serum.
-
Isotopic Labeling: Aspirate the standard growth medium and replace it with the pre-warmed isotopic labeling medium. Culture the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but often requires several cell doubling times.
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate and scrape the cells.
-
Collection: Collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized, if necessary, for gas chromatography-mass spectrometry (GC-MS) analysis, or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Data Acquisition: Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for a metabolic flux analysis experiment.
Asparagine Metabolism and Tracer Incorporation
Caption: Incorporation of L-Asparagine-¹³C₄,¹⁵N₂,d₈ into central metabolic pathways.
Conclusion
The validation of metabolic flux models is a critical step in ensuring the reliability of research findings in metabolism-focused studies. While conventional tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental, the development of multiply-labeled tracers such as L-Asparagine-¹³C₄,¹⁵N₂,d₈ presents new opportunities for a more comprehensive and simultaneous analysis of carbon, nitrogen, and hydrogen metabolism. Although direct comparative data is still emerging, the theoretical advantages of this novel tracer in resolving complex metabolic networks are significant. Researchers and drug development professionals should consider the specific metabolic questions being addressed when selecting the most appropriate isotopic tracer for their metabolic flux analysis experiments. The careful selection of tracers, coupled with robust experimental design and computational modeling, will continue to advance our understanding of cellular physiology in health and disease.
A Researcher's Guide to Stable Isotope Labeled Amino Acids: A Comparative Analysis Featuring L-Asparagine-¹³C₄,¹⁵N₂,d₈
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of the appropriate stable isotope-labeled amino acid is a critical determinant of experimental success. This guide provides an objective comparison of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other commonly used labeled amino acids, supported by experimental principles and data presentation. We delve into the key performance characteristics, experimental considerations, and workflows to empower informed decision-making in your research.
Stable isotope labeling, particularly in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has become a cornerstone of quantitative mass spectrometry.[1][2] The principle lies in the metabolic incorporation of "heavy" amino acids into proteins, creating a distinct mass shift that allows for the precise relative quantification of proteins between different cell populations.[1] While L-Arginine and L-Lysine labeled with ¹³C and ¹⁵N are the most common choices for tryptic digests, the use of other amino acids, such as the heavily labeled L-Asparagine-¹³C₄,¹⁵N₂,d₈, offers unique advantages in specific experimental contexts.
Comparative Analysis of Labeled Amino Acids
The choice of a labeled amino acid is dictated by several factors, including the desired mass shift, potential for metabolic conversion, and the specific requirements of the biological system under investigation. Here, we compare L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other commonly used labeled amino acids.
| Labeled Amino Acid | Isotopic Composition | Nominal Mass Shift (Da) | Isotopic Purity | Key Considerations |
| L-Asparagine-¹³C₄,¹⁵N₂,d₈ | 4 x ¹³C, 2 x ¹⁵N, 8 x ²H | 14 | ≥98% ¹³C, ≥98% ¹⁵N, ≥98% D | Very large mass shift, useful for resolving complex spectra. Deuterium labeling can sometimes cause a slight chromatographic shift.[3] |
| L-Asparagine-¹³C₄,¹⁵N₂ | 4 x ¹³C, 2 x ¹⁵N | 6 | ≥99% ¹³C, ≥98% ¹⁵N | Significant mass shift without the potential for chromatographic effects associated with deuterium. |
| L-Lysine-¹³C₆,¹⁵N₂ | 6 x ¹³C, 2 x ¹⁵N | 8 | ≥99% ¹³C, ≥99% ¹⁵N | Commonly used in SILAC for tryptic digests, as trypsin cleaves after lysine (B10760008) and arginine.[4][5] |
| L-Arginine-¹³C₆,¹⁵N₄ | 6 x ¹³C, 4 x ¹⁵N | 10 | ≥99% ¹³C, ≥99% ¹⁵N | Paired with labeled lysine for comprehensive SILAC experiments.[4][5] Potential for metabolic conversion to proline in some cell lines.[6] |
| L-Leucine-d₃ | 3 x ²H | 3 | ≥98% D | An earlier labeled amino acid used in SILAC. Smaller mass shift can be a limitation in complex samples. |
| L-Lysine-d₄ | 4 x ²H | 4 | 96-98% D | Provides a smaller mass shift compared to ¹³C/¹⁵N labeled lysine.[4] |
Experimental Performance and Considerations
Incorporation Efficiency: For successful SILAC experiments, achieving near-complete (>97%) incorporation of the labeled amino acid into the proteome is crucial.[7] This is typically achieved by culturing cells for at least five to six doublings in a specialized medium deficient in the natural amino acid but supplemented with its heavy counterpart.[8] The high isotopic purity of commercially available L-Asparagine-¹³C₄,¹⁵N₂,d₈ and other compared amino acids ensures efficient and predictable labeling.[4][9]
Stability and Metabolic Integrity: Labeled amino acids should be metabolically stable and not readily converted into other amino acids, which could complicate data analysis. While arginine to proline conversion is a known issue in some cell lines, this can often be mitigated by the addition of unlabeled proline to the culture medium.[6] The stability of the carbon and nitrogen isotopes in L-Asparagine-¹³C₄,¹⁵N₂,d₈ is comparable to other ¹³C and ¹⁵N labeled amino acids. Deuterium labels are also generally stable, although the potential for a slight shift in retention time during liquid chromatography should be considered during data analysis.[3]
Mass Shift and Spectral Analysis: A larger mass shift, such as the +14 Da shift provided by L-Asparagine-¹³C₄,¹⁵N₂,d₈, can be advantageous in complex spectra by providing better separation of labeled and unlabeled peptide pairs, simplifying identification and quantification.
Experimental Protocols
A generalized protocol for a SILAC experiment is provided below. This should be adapted based on the specific cell line, experimental goals, and the chosen labeled amino acid.
Phase 1: Cell Culture and Labeling
-
Media Preparation: Prepare "light" and "heavy" SILAC media. Both should be deficient in the amino acid to be labeled (e.g., asparagine). Supplement the "light" medium with the natural amino acid and the "heavy" medium with the corresponding stable isotope-labeled amino acid (e.g., L-Asparagine-¹³C₄,¹⁵N₂,d₈). Both media should also contain dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[7][8]
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for a minimum of five to six cell doublings to ensure maximal incorporation of the labeled amino acid.[8]
-
Incorporation Check (Optional but Recommended): After sufficient passaging, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >97% labeling efficiency.[7]
Phase 2: Experimental Treatment and Sample Preparation
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).
-
Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using an appropriate lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of both lysates and mix them in a 1:1 ratio.[7]
Phase 3: Protein Digestion and Mass Spectrometry
-
In-solution or In-gel Digestion:
-
In-solution: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Dilute the sample and digest with an appropriate protease (e.g., trypsin) overnight at 37°C.[7]
-
In-gel: Separate the mixed protein lysate on an SDS-PAGE gel. Excise the gel bands, destain, reduce, alkylate, and perform in-gel digestion with a protease.[10][11]
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method.[7]
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Phase 4: Data Analysis
-
Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their signal intensities.[10][12]
-
Data Interpretation: Relate the quantitative protein data to the biological question under investigation.
Visualizing Workflows and Pathways
To further illustrate the application of labeled amino acids in quantitative proteomics, we provide diagrams for a general SILAC workflow, a SILAC-based phosphoproteomics workflow, and the EGF signaling pathway, a common target of SILAC-based investigations.[13][14]
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra2000.it [spectra2000.it]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. Proteomics of HGF/EGF signalling | Proteomics, Mass spectrometry | Centre for Proteome Research [liverpool.ac.uk]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Proteomics Data Using Labeled Asparagine
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative proteomics data are paramount. This guide provides a comparative analysis of methodologies for the cross-validation of proteomics data, with a specific focus on the use of stable isotope-labeled asparagine. By incorporating labeled amino acids, such as ¹⁵N-asparagine, into cellular proteins, a known internal standard is created, enabling robust comparison across different analytical platforms and bioinformatics workflows. This process of comparing results from different methods using a common labeled standard serves as a critical form of cross-validation, ensuring the reliability of protein quantification.
Comparison of Quantitative Proteomics Strategies
The two primary strategies for introducing stable isotopes for quantitative proteomics are metabolic labeling and chemical labeling. Each approach has distinct advantages and disadvantages, and their comparative performance is a key consideration for experimental design.
Data Presentation: Quantitative Performance of Metabolic vs. Chemical Labeling
The following table summarizes the key performance metrics when comparing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling approach, with stable isotope dimethyl labeling, a chemical labeling method. The data is synthesized from comparative studies to highlight the strengths of each technique.[1][2]
| Feature | Metabolic Labeling (SILAC-like) | Chemical Labeling (Dimethyl) | Key Considerations |
| Reproducibility | High | Moderate to High | Metabolic labeling allows for mixing of cell populations prior to sample processing, minimizing variability.[1][2] |
| Accuracy | High | High | Both methods demonstrate comparable accuracy in relative protein quantification.[1][2] |
| Quantitative Dynamic Range | Prone to ratio compression at high ratios (>10) without fractionation. | Also affected by ratio compression, with measured ratios of 1:10 appearing closer to 1:6 in unfractionated samples.[1] | Fractionation prior to mass spectrometry analysis can improve the dynamic range for both methods.[1] |
| Peptide Identifications | Generally higher number of unique peptide identifications. | Can result in a ~23% loss in the number of peptide identifications compared to SILAC.[1] | The chemical modification in dimethyl labeling may affect peptide ionization or fragmentation. |
| Applicability | Primarily limited to actively dividing cells in culture.[1] | Applicable to virtually any protein sample, including tissues and clinical specimens. | SILAC is not suitable for non-dividing cells or most clinical samples.[1] |
| Cost | Can be expensive due to the cost of labeled amino acids and specialized media. | Reagents are significantly less expensive than those for other chemical labeling methods like iTRAQ or TMT.[1] | Cost-effectiveness is a major advantage of dimethyl labeling. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of proteomics experiments. Below are representative protocols for metabolic labeling with ¹⁵N-asparagine and a general workflow for quantitative proteomics analysis.
Protocol 1: Metabolic Labeling with ¹⁵N-Asparagine
This protocol describes the metabolic incorporation of ¹⁵N-labeled asparagine into cultured cells for use as an internal standard.
-
Cell Culture: Cells are grown in a custom-formulated medium that lacks asparagine.
-
Media Preparation: The labeling medium is prepared by supplementing the asparagine-free base medium with dialyzed fetal bovine serum, other essential amino acids, and ¹⁵N-labeled asparagine. A corresponding "light" medium is prepared with unlabeled asparagine.
-
Labeling: The standard growth medium is replaced with the "heavy" or "light" labeling medium.
-
Incubation: Cells are incubated for a sufficient duration to ensure near-complete incorporation of the labeled asparagine into the proteome. This period is dependent on the cell line's doubling time and protein turnover rates, typically ranging from 24 to 72 hours.
-
Harvesting: After incubation, cells from the "heavy" and "light" populations are harvested.
-
Sample Mixing: For relative quantification, equal numbers of cells or equal amounts of protein from the "heavy" and "light" samples are mixed.[3]
Protocol 2: General Quantitative Proteomics Workflow
This protocol outlines the major steps from protein extraction to data analysis.
-
Protein Extraction and Digestion:
-
Cell pellets are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Proteins are reduced with DTT and alkylated with iodoacetamide.
-
Proteins are digested into peptides, typically using trypsin.
-
-
Peptide Cleanup: Peptides are desalted and concentrated using solid-phase extraction (e.g., C18 StageTips).
-
LC-MS/MS Analysis:
-
Peptide samples are analyzed by a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is employed.
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using software capable of handling stable isotope labeling data (e.g., MaxQuant, Proteome Discoverer).[4]
-
The software performs peptide identification by searching the MS/MS spectra against a protein database.
-
Relative quantification is achieved by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and pathways relevant to the cross-validation of proteomics data with labeled asparagine.
Quantitative proteomics workflow with metabolic labeling.
Simplified asparagine metabolism pathway.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer can significantly impact the depth and quality of proteomic analysis. Different instrument types offer trade-offs in terms of resolution, scan speed, and sensitivity.
Data Presentation: Performance of Different Mass Spectrometer Types
This table provides a qualitative comparison of common mass spectrometry platforms used in proteomics. The information is based on general knowledge and findings from comparative studies.[5][6][7]
| Mass Spectrometer Type | Resolution | Scan Speed | Sensitivity | Key Advantages |
| Quadrupole Time-of-Flight (Q-TOF) | High | Moderate | High | Good for both identification and quantification; provides accurate mass measurements for both precursor and fragment ions. |
| Orbitrap | Very High | Moderate to Fast | Very High | Excellent for high-resolution, accurate-mass measurements, leading to high confidence in peptide identification. |
| Linear Ion Trap (LIT) | Low | Very Fast | High | High sensitivity and fast scan speeds make it suitable for identifying low-abundance proteins. |
| Trapped Ion Mobility Spectrometry (TIMS-TOF) | High (with ion mobility) | Fast | Very High | Adds an extra dimension of separation based on ion mobility, increasing peak capacity and reducing spectral complexity. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 5. Comparative evaluation of mass spectrometry platforms used in large-scale proteomics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Unlocking Complexity: A Guide to Combined Isotope Labeling in NMR Spectroscopy for Advanced Biomolecular Research
For researchers, scientists, and drug development professionals navigating the intricate world of biomolecular structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. However, the inherent challenges of spectral overlap and signal sensitivity, particularly with large biomolecules, necessitate advanced isotopic labeling strategies. This guide provides an objective comparison of single (¹⁵N), double (¹³C/¹⁵N), and triple (¹³C/¹⁵N/²H) labeling techniques, supported by experimental data and detailed protocols, to illuminate the profound benefits of the combined approach.
The strategic incorporation of stable isotopes—namely Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D)—into proteins and other biomolecules is fundamental to modern NMR. While single and double labeling have been mainstays in the field, the synergistic use of all three isotopes unlocks unprecedented levels of detail, pushing the boundaries of the size and complexity of systems that can be studied.
Comparative Analysis of Isotopic Labeling Strategies
The primary advantages of combined ¹³C, ¹⁵N, and ²H labeling lie in the dramatic improvements in spectral resolution and sensitivity. This is crucial for resolving the thousands of overlapping signals in the NMR spectra of large proteins. Deuteration, in particular, plays a pivotal role in mitigating the effects of dipolar relaxation, a major source of line broadening in larger molecules. By replacing protons with deuterium, the relaxation pathways are significantly altered, leading to sharper resonance lines and a substantial boost in the quality of the NMR data.
| Labeling Strategy | Typical Molecular Weight Limit (kDa) | Key Advantages | Key Disadvantages |
| ¹⁵N Labeling | < 15 | - Relatively low cost.[1] - Enables basic backbone assignment via ¹H-¹⁵N HSQC.[] | - Severe spectral overlap for larger proteins.[3] - Limited to backbone amide information. |
| ¹³C/¹⁵N Labeling | 15 - 25 | - Enables 3D and 4D triple-resonance experiments for comprehensive backbone and side-chain assignments.[] - Provides crucial information for structure determination. | - Increased spectral complexity compared to ¹⁵N labeling. - Signal broadening becomes a significant issue with increasing molecular weight.[3] |
| ¹³C/¹⁵N/²H (Triple) Labeling | > 25 (up to and beyond 100 with TROSY) | - Dramatically reduced linewidths and improved resolution due to deuteration.[4] - Enables the study of large proteins and protein complexes.[4] - Essential for TROSY-based experiments, which further enhance sensitivity and resolution.[5] | - Higher cost of labeled media (D₂O and ¹³C-glucose). - Lower protein expression yields are sometimes observed. |
| Parameter | ¹³C/¹⁵N Labeled | ¹³C/¹⁵N/²H Labeled | Fold Improvement |
| Average ¹H Linewidth (Hz) for GB1 protein | 166 | 156 | ~1.07 |
| ¹H Resolution Improvement Factor for resolved ¹Hα peaks in GB1 | 1.0 | 1.21 | 1.21 |
| Sensitivity Gain (TROSY vs. Conventional HNCA for gyrase-23B) | - | 2.4-fold (average) | 2.4 |
| Sensitivity Gain (TROSY vs. Conventional HNCA for FimC) | 1.0 | 1.5-fold (average) | 1.5 |
Note: The quantitative improvements can vary depending on the specific protein, NMR spectrometer field strength, and experimental parameters.
Experimental Protocols
Protocol 1: Expression and Purification of Uniformly ¹³C, ¹⁵N, ²H-Labeled Protein in E. coli
This protocol outlines the general steps for producing a triple-labeled protein for NMR studies.
1. Media Preparation (per 1 Liter of M9 minimal medium):
-
Prepare the M9 salts solution in 99.8% Deuterium Oxide (D₂O).
-
Autoclave the M9/D₂O solution.
-
Separately prepare and sterilize the following stock solutions:
-
20% (w/v) ¹³C-glucose in D₂O (filter sterilize).
-
1 g/L ¹⁵NH₄Cl in D₂O (filter sterilize).[6]
-
1 M MgSO₄ in D₂O (autoclave).
-
1 M CaCl₂ in D₂O (autoclave).
-
Vitamin and trace metal solutions (filter sterilize).
-
-
Aseptically add the sterile stock solutions to the cooled M9/D₂O base.
2. Cell Growth and Protein Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Grow a starter culture overnight at 37°C in a rich medium (e.g., LB).
-
The next day, inoculate 1 L of the prepared triple-labeled M9 medium with the starter culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
For improved protein folding, the temperature is often reduced to 18-25°C for overnight expression.[7]
3. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).
-
The final NMR buffer should be D₂O-based to maintain the deuterium labeling.
Protocol 2: 3D TROSY-HNCA NMR Experiment
This experiment is a cornerstone for the backbone assignment of large, triple-labeled proteins.
1. Sample Preparation:
-
Prepare a 0.5-1.0 mM sample of the purified ¹³C, ¹⁵N, ²H-labeled protein in a suitable D₂O-based NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5).
2. Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe for optimal sensitivity.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
3. Experimental Parameters (Bruker Spectrometer Example):
-
Load a standard 3D TROSY-HNCA pulse program (e.g., trhncagp3d).[8]
-
Set the spectral widths to cover all expected resonances in the ¹H, ¹⁵N, and ¹³Cα dimensions.
-
The key feature of the TROSY experiment is the removal of ¹H decoupling during the ¹⁵N evolution period and ¹⁵N decoupling during the acquisition of the ¹H signal.[8] This selects for the narrowest, most slowly relaxing component of the multiplet, leading to significant gains in resolution and sensitivity for large molecules.[5]
-
Optimize acquisition times and the number of scans to achieve the desired signal-to-noise ratio.
Visualizing the Workflow and Benefits
The following diagrams illustrate the experimental workflow and the impact of isotopic labeling on spectral complexity.
Caption: Workflow for NMR-based protein structure determination.
Caption: Impact of isotopic labeling on NMR spectral complexity.
References
- 1. Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. TROSY in triple-resonance experiments: New perspectives for sequential NMR assignment of large proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 7. ukisotope.com [ukisotope.com]
- 8. Tutorial: 3D HNCA Experiment using TROSY [imserc.northwestern.edu]
A Comparative Guide to Alternative Internal Standards for L-Asparagine-13C4,15N2,d8 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative internal standards to L-Asparagine-13C4,15N2,d8 for the accurate quantification of L-asparagine in various biological matrices using mass spectrometry. The selection of an appropriate internal standard is critical for correcting analytical variability and ensuring data reliability. This document outlines the performance characteristics of commercially available alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your specific application.
Introduction to Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This ensures that the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate normalization of the analyte's signal.
This compound is a highly reliable internal standard due to its multiple heavy isotope labels, which provides a significant mass shift and minimizes the risk of isotopic overlap with the native analyte. However, cost and availability may necessitate the consideration of alternative standards. This guide explores the performance of other commercially available isotopically labeled L-asparagine variants.
Comparison of Alternative L-Asparagine Internal Standards
The primary alternatives to this compound involve different combinations of ¹³C, ¹⁵N, and deuterium (B1214612) (²H or D) labeling. The choice of isotope can significantly impact analytical performance, particularly in terms of chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects.
Key Performance Considerations:
-
Chromatographic Co-elution: ¹³C and ¹⁵N-labeled standards exhibit near-perfect co-elution with the unlabeled analyte because the mass difference has a negligible effect on the molecule's physicochemical properties. Deuterated standards, however, can sometimes elute slightly earlier than the native compound due to the "isotope effect," which can be problematic if matrix effects vary across the chromatographic peak.
-
Isotopic Stability: ¹³C and ¹⁵N labels are incorporated into the carbon and nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange. Deuterium labels, especially those on heteroatoms (-OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the accuracy of the standard's concentration.
-
Matrix Effects: An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte. Due to their identical elution profiles, ¹³C and ¹⁵N-labeled standards are generally more effective at compensating for matrix effects than deuterated standards, which may elute at a point with a different matrix environment.
Quantitative Performance Data
The following table summarizes the expected performance characteristics of various alternative L-asparagine internal standards based on general principles and available data from studies on amino acid analysis. It is important to note that direct head-to-head comparative studies for all these specific L-asparagine standards are limited. The data presented is a composite representation to guide selection.
| Internal Standard | Labeling | Mass Shift (vs. native) | Chromatographic Co-elution | Isotopic Stability | Matrix Effect Compensation | Expected Accuracy (% Bias) | Expected Precision (%RSD) |
| This compound (Reference) | ¹³C, ¹⁵N, ²H | +14 | Excellent | High | Excellent | < 5% | < 5% |
| L-Asparagine-d3 | ²H | +3 | Good to Fair | Moderate | Good | < 15% | < 10% |
| L-Asparagine-13C4 | ¹³C | +4 | Excellent | High | Excellent | < 5% | < 5% |
| L-Asparagine-15N2 | ¹⁵N | +2 | Excellent | High | Excellent | < 5% | < 5% |
| L-Asparagine-13C4,15N2 | ¹³C, ¹⁵N | +6 | Excellent | High | Excellent | < 5% | < 5% |
Note: The expected accuracy and precision are estimates for a well-validated LC-MS/MS method in a typical biological matrix like plasma. Actual performance may vary depending on the specific experimental conditions, matrix complexity, and instrumentation.
Experimental Protocols
The following provides a general experimental protocol for the quantification of L-asparagine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol can be adapted for use with any of the discussed internal standards.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 10 µM L-Asparagine-d3 in water). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex to mix.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for L-asparagine and the chosen internal standard.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Asparagine | 133.1 | 74.1 |
| L-Asparagine-d3 | 136.1 | 77.1 |
| L-Asparagine-13C4 | 137.1 | 77.1 |
| L-Asparagine-15N2 | 135.1 | 75.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of L-asparagine using a stable isotope-labeled internal standard.
L-Asparagine Biosynthesis and Degradation Pathway
Understanding the metabolic context of L-asparagine is crucial for interpreting experimental results. The following diagram shows the primary pathways for the synthesis and breakdown of L-asparagine.
Conclusion and Recommendations
For the highest level of accuracy and precision in the quantification of L-asparagine, stable isotope-labeled internal standards with multiple ¹³C and/or ¹⁵N atoms, such as L-Asparagine-13C4,15N2, are recommended as alternatives to the fully labeled this compound. These standards provide excellent chromatographic co-elution, isotopic stability, and compensation for matrix effects.
Deuterated standards like L-Asparagine-d3 can be a cost-effective alternative and may provide acceptable performance for many applications. However, careful validation is crucial to assess for potential chromatographic shifts and isotopic instability, which could impact data quality.
Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. It is always recommended to perform a thorough method validation to ensure the chosen internal standard performs adequately for the intended application.
Assessing the Kinetic Isotope Effect of Deuterated Asparagine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterated asparagine and its non-deuterated counterpart, with a focus on the kinetic isotope effect (KIE). The information presented herein is intended to inform research and development in areas where protein and peptide stability are critical.
Introduction to the Kinetic Isotope Effect of Deuterated Asparagine
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug development and protein therapeutics, substituting hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) can lead to a significant decrease in the rate of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.[1] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and reactions involving the cleavage of this bond will have a higher activation energy. For asparagine, deuteration at the α-carbon and β-carbon can influence its chemical stability and susceptibility to enzymatic degradation. This guide reviews the available experimental data on the KIE of deuterated asparagine, focusing on non-enzymatic degradation pathways, and discusses the potential implications for enzymatic reactions.
Data Presentation: Non-Enzymatic Degradation of Deuterated Asparagine
A key study by Lowenson et al. (2016) investigated the non-enzymatic degradation of a synthetic hexapeptide (VYPNGA) containing either deuterated or non-deuterated asparagine. The primary degradation pathways for asparagine in peptides are deamidation, which proceeds through a succinimide (B58015) intermediate, and racemization, the conversion of the L-amino acid to its D-isomer.[2][3] The results of this study are summarized in the table below.
| Parameter | Non-Deuterated Asparagine Peptide | Deuterated Asparagine Peptide | Kinetic Isotope Effect (kH/kD) | Reference |
| Deamidation Half-life (t1/2) | 1.35 days | 1.39 days | ~1.0 (No significant effect) | [2] |
| D-Aspartate Formation | Significantly higher | More than 5-fold lower | >5.0 | [2] |
| Racemization of L-aspartyl/L-isoaspartyl residues | Faster rate | ~4-fold slower rate | ~4.0 | [2] |
Key Findings:
-
No Significant KIE on Deamidation: The rate of deamidation, which is initiated by the formation of a succinimide intermediate, was not significantly affected by the deuteration of the asparagine residue.[2] This suggests that the cleavage of a C-H bond is not the rate-limiting step in this process.
-
Significant KIE on Racemization: In contrast, the accumulation of D-aspartyl and D-isoaspartyl forms, which result from racemization, was decreased by more than five-fold in the deuterated peptide.[2][3] This indicates a strong kinetic isotope effect on the racemization process, which involves the abstraction of a proton from the α-carbon.
-
Slower Racemization of Degradation Products: The racemization of the resulting L-aspartyl and L-isoaspartyl residues was also found to be about 4-fold slower when these residues originated from deuterated L-asparagine.[2]
Experimental Protocols
Non-Enzymatic Degradation of Deuterated Asparagine-Containing Peptide
This protocol is based on the methodology described by Lowenson et al. (2016).[2]
Objective: To determine the rates of deamidation and racemization of a synthetic peptide containing either deuterated or non-deuterated asparagine.
Materials:
-
Synthetic hexapeptides (VYPNGA) with either protiated or deuterated L-asparagine at the fourth position.
-
0.1 M sodium phosphate (B84403) buffer, pH 7.4.
-
Reverse-phase high-performance liquid chromatography (HPLC) system.
-
Acid hydrolysis reagents (6 N HCl).
-
Derivatization reagents for amino acid analysis (e.g., ortho-phthalaldehyde and N-acetyl-L-cysteine).
Procedure:
-
Peptide Incubation: The deuterated and non-deuterated peptides are incubated at 37°C in 0.1 M sodium phosphate buffer at pH 7.4.
-
Time-Point Sampling: Aliquots are taken at various time points over a period of several days.
-
Deamidation Analysis:
-
The samples are analyzed by reverse-phase HPLC to separate the intact asparaginyl-containing peptide from its deamidated products (L-isoaspartyl- and L-aspartyl-containing peptides).
-
The rate of deamidation is determined by measuring the decrease in the peak area of the asparaginyl-containing peptide over time.
-
-
Racemization Analysis:
-
The peptide samples are subjected to acid hydrolysis to break all peptide bonds and convert all asparaginyl, succinimidyl, and isoaspartyl residues to free aspartic acid.
-
The hydrolysates are then derivatized to form fluorescent diastereomers.
-
The amounts of D-aspartate and L-aspartate are quantified by reverse-phase HPLC with a fluorescence detector.
-
The rate of racemization is determined by the increase in the fraction of D-aspartate relative to total aspartate over time.
-
Hypothetical Protocol for Measuring the Enzymatic KIE of Deuterated Asparagine with L-Asparaginase
Objective: To determine the kinetic isotope effect for the hydrolysis of deuterated L-asparagine by L-asparaginase.
Materials:
-
L-asparaginase enzyme.
-
L-asparagine and deuterated L-asparagine substrates.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6).
-
Nessler's reagent or a coupled enzymatic assay to measure ammonia (B1221849) production.
-
Spectrophotometer.
Procedure:
-
Enzyme Assay: The activity of L-asparaginase is measured by monitoring the rate of ammonia production.
-
Kinetic Measurements:
-
Initial reaction velocities are measured at various concentrations of both L-asparagine and deuterated L-asparagine.
-
The reactions are initiated by adding the enzyme to the substrate solution in the reaction buffer.
-
The rate of ammonia formation is monitored over time using a continuous or endpoint assay. For example, with Nessler's reagent, the reaction is stopped at different time points and the absorbance at 450 nm is measured.
-
-
Data Analysis:
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined for both substrates by fitting the initial velocity data to the Michaelis-Menten equation.
-
The kinetic isotope effect is calculated as the ratio of the Vmax/Km values for the non-deuterated (kH) and deuterated (kD) substrates (KIE = kH/kD).
-
Mandatory Visualization
Caption: Asparagine degradation pathway showing the significant KIE on racemization.
Caption: Key enzymatic reactions in asparagine metabolism.
Discussion and Conclusion
The available data clearly demonstrate a significant kinetic isotope effect of deuteration on the non-enzymatic racemization of asparagine residues in peptides.[2] This increased stability against racemization could have important implications for the development of therapeutic proteins and peptides, where degradation can lead to loss of activity and potential immunogenicity. The lack of a KIE on deamidation suggests that deuteration may not be an effective strategy to prevent this specific degradation pathway.
While direct experimental data on the enzymatic KIE of deuterated asparagine is currently lacking in the literature, it is plausible that a similar effect could be observed in enzymatic reactions where the abstraction of a proton from the α-carbon is a rate-limiting step. For example, enzymes that metabolize asparagine, such as asparaginase, could potentially exhibit a slower reaction rate with a deuterated substrate.[4] Further research is needed to investigate the KIE of deuterated asparagine in the context of key metabolic enzymes. Such studies would provide valuable insights for the design of more stable and effective biotherapeutics.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuteration protects asparagine residues against racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
A Researcher's Guide to Validating Quantitative Accuracy in SILAC Experiments
For researchers, scientists, and drug development professionals leveraging Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, ensuring the accuracy and reliability of their findings is paramount. This guide provides an objective comparison of SILAC with alternative quantitative proteomics techniques, supported by experimental data. It also offers detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.
Quantitative Performance: SILAC vs. Alternatives
The quantitative accuracy of a proteomics experiment is a critical determinant of its biological significance. Below is a comparative summary of SILAC against two other widely used techniques: Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) isobaric labeling. The data is based on a systematic comparison of these methods in the context of studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]
| Performance Metric | SILAC | Label-Free (LFQ) | TMT |
| Quantitative Precision (CV %) | Highest | Moderate | High |
| Proteome Coverage (Protein IDs) | Good | Superior | Lowest |
| Phosphosite Coverage (p-site IDs) | Highest | Good | Lowest |
| Missing Values | Low | Moderate | Highest |
| Throughput (Multiplexing) | Up to 5-plex | 1 sample per run | Up to 16-plex |
| Susceptibility to Ratio Compression | None | Not Applicable | High |
Key Takeaways:
-
SILAC excels in precision and accuracy , particularly for the quantification of phosphorylation sites, making it the gold standard for in-depth studies of cellular signaling in cell culture models.[1][2]
-
Label-Free Quantification (LFQ) provides the greatest proteome coverage , identifying the highest number of proteins. However, this comes at the cost of lower precision and a higher number of missing values compared to SILAC.
-
Tandem Mass Tag (TMT) labeling allows for the highest multiplexing capabilities , enabling the simultaneous analysis of many samples. However, it suffers from the lowest proteome and phosphosite coverage and is prone to ratio compression, which can dampen the observed quantitative differences.[3]
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and accurate SILAC experiments. The following is a detailed methodology for a typical SILAC-based phosphoproteomics experiment.[4][5]
I. SILAC Labeling and Cell Culture
-
Cell Line Selection and Media Preparation: Choose a cell line that can be cultured in custom media. Prepare SILAC-specific DMEM or RPMI-1640 media lacking L-lysine and L-arginine.
-
Isotope Labeling: Culture one population of cells in "light" medium containing normal L-lysine and L-arginine. Culture a second population in "heavy" medium containing stable isotope-labeled L-lysine (e.g., 13C6-Lysine) and L-arginine (e.g., 13C6,15N4-Arginine).
-
Metabolic Incorporation: Passage the cells in their respective SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
II. Experimental Treatment and Cell Lysis
-
Cell Treatment: Once fully labeled, subject the "heavy" labeled cells to the experimental treatment (e.g., drug administration, growth factor stimulation), while the "light" labeled cells serve as the control.
-
Cell Harvesting and Lysis: After treatment, harvest both cell populations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein and phosphorylation states.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
III. Protein Digestion and Peptide Preparation
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate using a chaotropic agent (e.g., urea). Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be performed directly in the solution or after separating the proteins on an SDS-PAGE gel.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that can interfere with mass spectrometry analysis.
IV. Phosphopeptide Enrichment
-
Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC): To analyze the phosphoproteome, enrich for phosphopeptides from the total peptide mixture. This is typically achieved using TiO2 or IMAC beads, which selectively bind to phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides from the enrichment material using a high-pH buffer.
V. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" isotope-labeled peptide pairs.
-
Data Processing: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each phosphopeptide pair based on the signal intensities of the light and heavy forms.
-
Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significant changes in abundance between the control and treated states.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental workflows and biological pathways. Below are Graphviz diagrams illustrating the SILAC experimental workflow, a data validation workflow, and a simplified representation of the EGFR signaling pathway.
Caption: The general workflow of a SILAC experiment for quantitative phosphoproteomics.
Caption: A logical workflow for validating the quantitative accuracy of SILAC data.
Caption: A simplified diagram of the EGFR signaling pathway, key components of which can be quantified using SILAC.
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for Labeled Asparagine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of labeled asparagine is critical in a multitude of research areas, from metabolic flux analysis to pharmacokinetic studies of asparagine-related therapeutics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these platforms for the analysis of labeled asparagine, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: GC-MS vs. LC-MS for Labeled Asparagine Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory | Often not required (underivatized analysis possible) |
| Sample Throughput | Generally lower due to derivatization steps | Generally higher |
| Method Development | More complex due to optimization of derivatization | Potentially simpler for underivatized methods |
| Sensitivity | High, dependent on the derivatization agent | High, particularly with tandem MS (MS/MS) |
| Specificity | High | Very high, especially with MS/MS |
| Thermal Stability | Analyte must be thermally stable after derivatization | Not a concern for the analyte |
| Instrumentation Cost | Generally lower | Generally higher |
| Challenges for Asparagine | Potential for multiple derivatives; conversion to aspartate under harsh conditions[1] | Retention on reversed-phase columns can be challenging |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance characteristics for the analysis of asparagine using both GC-MS and LC-MS. These values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-MS (Derivatized Analysis) | LC-MS/MS (Underivatized Analysis) |
| Limit of Detection (LOD) | 0.1 µg/mL - 3.2 nM[1] | 5 nM (5 fmol on-column)[2][3] |
| Limit of Quantitation (LOQ) | 80 ng/mL (90 pg on-column) - 0.031 µM[1][4] | 5 nM (5 fmol on-column)[2][3] |
| Linearity (R²) | >0.99 | >0.999[2][3] |
| Precision (%RSD) | <15% | <6%[2] |
| Recovery | 81% - 105% | 82% - 113%[2] |
Experimental Protocols
Stable isotope-labeled asparagine is widely utilized as an internal standard in both GC-MS and LC-MS methodologies to ensure accurate and precise quantification by correcting for matrix effects and variations in sample preparation.[2][5][6][7]
GC-MS Analysis of Labeled Asparagine (Propyl Chloroformate Derivatization)
This protocol is a representative example and may require optimization for specific sample types and instrumentation.
1. Sample Preparation (e.g., Plasma)
-
To 100 µL of plasma, add an appropriate amount of stable isotope-labeled asparagine internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 100 µL of a 1:4 (v/v) mixture of propanol (B110389) and pyridine.
-
Vortex briefly, then add 20 µL of propyl chloroformate.
-
Vortex for 1 minute and incubate at 60°C for 20 minutes.
-
Add 200 µL of hexane (B92381) and 200 µL of 0.1 M sodium bicarbonate.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless mode.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode for quantification of the specific m/z of the labeled and unlabeled asparagine derivatives.
LC-MS/MS Analysis of Labeled Asparagine (Underivatized)
This protocol outlines a common approach for the direct analysis of asparagine without derivatization, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing agents.
1. Sample Preparation (e.g., Cell Culture Media)
-
To 50 µL of cell culture media, add an appropriate amount of stable isotope-labeled asparagine internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) or a C18 column with an ion-pairing agent.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of organic mobile phase (e.g., 95% B) and gradually decreases to allow for the retention and subsequent elution of the polar asparagine.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the labeled and unlabeled asparagine.
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both GC-MS and LC-MS analysis of labeled asparagine.
References
- 1. researchgate.net [researchgate.net]
- 2. chem-agilent.com [chem-agilent.com]
- 3. agilent.com [agilent.com]
- 4. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of L-Asparagine-13C4,15N2,d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Key Safety and Physical Properties
A summary of the key quantitative data for L-Asparagine and its isotopically labeled forms is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value | Reference |
| Chemical Formula | C₄H₈N₂O₃ (unlabeled) | [1] |
| Molecular Weight | 138.08 g/mol (for L-Asparagine-13C4,15N2) | |
| Appearance | Solid | [2] |
| Melting Point | 232 °C (decomposes) | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
-
Eye Protection : Eyeshields or safety glasses are required.[2]
-
Hand Protection : Protective gloves are mandatory.[2]
-
Respiratory Protection : In cases where dust may be generated, a type N95 (US) dust mask or equivalent respirator should be used.[2]
Spillage and Containment
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure a safe laboratory environment.
Procedure for Spills:
-
Prevent Further Leakage : If it is safe to do so, stop the source of the spill.
-
Containment : Use inert absorbent material to contain the spill.
-
Clean-up : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.
-
Consult Local Regulations : Disposal of the collected waste must be in accordance with local, state, and federal regulations.[3]
Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all applicable waste disposal regulations. The following is a general, step-by-step protocol for the proper disposal of this chemical.
Step 1: Waste Identification and Segregation
-
Identify the waste as a non-hazardous solid chemical waste, unless it has been mixed with a hazardous substance.
-
Segregate the this compound waste from other laboratory waste streams to avoid cross-contamination.
Step 2: Containerization
-
Place the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.
Step 3: Storage
-
Store the waste container in a designated, secure area away from incompatible materials.[4] The storage area should be cool and dry.[4]
Step 4: Disposal
-
Arrange for the collection of the chemical waste by your institution's licensed waste disposal contractor.
-
Crucially, the final disposal method must be in accordance with an approved waste disposal plant and adhere to all local, regional, and national environmental regulations. [3]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
References
Personal protective equipment for handling L-Asparagine-13C4,15N2,d8
Essential Safety and Handling Guide for L-Asparagine-13C4,15N2,d8
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Laboratory Safety and Chemical Handling.
This guide provides essential, immediate safety and logistical information for handling this compound, a stable isotope-labeled amino acid. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and maintaining the integrity of your research. Stable isotope-labeled amino acids are not radioactive and do not pose a radiological hazard; the primary risks are associated with the inherent chemical properties of the amino acid itself.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Standard laboratory PPE is generally sufficient.
| PPE Category | Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes, dust, or flying debris.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the chemical.[2][4] It is recommended to inspect gloves for tears before use. |
| Body Protection | Laboratory coat | To protect skin and clothing from spills and contamination.[2][3][5] |
| Respiratory | N95 respirator (if handling powder) | To be used when weighing the powdered compound to prevent aerosolization and inhalation. |
Operational Plan: Handling and Experimental Workflow
Proper handling and a well-defined workflow are crucial for both safety and experimental success. The following provides a step-by-step guide for the safe handling of this compound.
Pre-Experimental Preparation
-
Training and Documentation : Ensure all personnel are trained on the potential hazards and safe handling procedures.[2] Maintain accurate records of the compound's receipt, use, and disposal.[1]
-
Designated Area : Handle the compound in a designated, well-ventilated area, such as a chemical fume hood, especially when dealing with larger quantities or if there is a risk of generating dust.[2]
-
Gather Materials : Assemble all necessary PPE and handling materials before starting the experiment.
Experimental Workflow: A General Protocol
The following diagram outlines a general workflow for incorporating this compound in a typical cell culture experiment.
Disposal Plan
Proper disposal of waste containing stable isotope-labeled compounds is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : While this compound is not radioactive, it is still considered chemical waste. Do not mix it with general laboratory waste.[]
-
Containment : Collect all waste, including empty containers and contaminated materials (e.g., gloves, pipette tips), in a sealed and clearly labeled container.[1]
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2] The disposal procedures are generally the same as for the unlabeled compound.[2]
-
Spill Management : In case of a spill, prevent further spread. Absorb the spill with an inert material and collect it in a sealed, labeled container for disposal.[1] Clean the spill area with soap and water.[2]
By following these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to advancements in drug development and scientific understanding while maintaining the highest safety standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sethnewsome.org [sethnewsome.org]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
